Technical Documentation Center

3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone
  • CAS: 477320-56-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone

Technical Profile: 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone [1] Executive Summary 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone (CAS: 477320-56-2) is a specialized -amino ketone (Mannich base) characterized...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone [1]

Executive Summary

3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone (CAS: 477320-56-2) is a specialized


-amino ketone (Mannich base) characterized by a bifunctional scaffold containing an electrophilic carbonyl core and a nucleophilic/halogenated aniline moiety. It serves as a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., pyrazolines, quinolines) and as a "latentiated" alkylating agent in medicinal chemistry.

For drug development professionals, this molecule offers dual utility:

  • Synthetic Versatility: The 4-iodo substituent provides an orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing late-stage diversification without disrupting the Mannich backbone.

  • Pharmacological Potential: Like many Mannich bases, it exhibits cytotoxic and anti-inflammatory potential via a retro-Mannich mechanism, releasing a reactive vinyl ketone species in situ.

Chemical Identity & Physiochemical Properties

PropertyData
IUPAC Name 3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)propan-1-one
CAS Number 477320-56-2
Molecular Formula C

H

INO

Molecular Weight 381.21 g/mol
Structure Class

-Amino Ketone (Mannich Base)
Physical State Solid (Crystalline powder)
Predicted LogP ~3.5 - 4.0 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor (NH), 3 Acceptors (C=O, OMe, N)
Solubility Low in water; Soluble in DMSO, DMF, CH

Cl

, Acetone

Synthetic Pathways & Mechanism[3]

The synthesis of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone is most efficiently achieved via a Mannich Reaction . This three-component condensation involves an enolizable ketone, a primary amine, and formaldehyde.

Protocol A: Acid-Catalyzed Mannich Condensation (Standard)
  • Reagents: 4-Methoxyacetophenone (1.0 eq), 4-Iodoaniline (1.0 eq), Paraformaldehyde (1.2 eq).

  • Catalyst: Concentrated HCl (catalytic) or Sulfamic acid.

  • Solvent: Ethanol or Isopropanol.

  • Conditions: Reflux for 6–12 hours.

Mechanistic Insight: The reaction proceeds through the in situ formation of a reactive iminium ion from the condensation of formaldehyde and 4-iodoaniline. The acid catalyst promotes the enolization of 4-methoxyacetophenone, which then attacks the electrophilic iminium species.

Protocol B: Aza-Michael Addition (Alternative)
  • Precursor: 1-(4-methoxyphenyl)prop-2-en-1-one (4-methoxyphenyl vinyl ketone).

  • Reagent: 4-Iodoaniline.[1]

  • Conditions: Stirring in water/ethanol with mild Lewis acid (e.g., CeCl

    
    ) or silica support.
    
  • Advantage: Avoids formaldehyde polymerization issues but requires synthesis of the unstable vinyl ketone precursor.

Visualization: Mannich Reaction Mechanism

MannichMechanism Fig 1. Mechanistic pathway for the acid-catalyzed Mannich synthesis. Start Reagents: 4-Iodoaniline + HCHO Iminium Electrophile Formation: Iminium Ion [Ar-NH=CH2]+ Start->Iminium Acid Cat. Transition C-C Bond Formation: Nucleophilic Attack Iminium->Transition Ketone 4-Methoxyacetophenone Enol Enolization: Enol Form Ketone->Enol H+ Enol->Transition Product Product: beta-Amino Ketone Transition->Product -H+

Spectroscopic Characterization

To validate the structure, researchers should look for the following diagnostic signals. The presence of the iodine atom significantly affects the mass spectrum but has minimal electronic impact on the distant acetyl group.

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       3.83 (s, 3H): Methoxy group (-OCH
      
      
      
      ).
    • 
       3.30–3.50 (m, 4H): Two triplets corresponding to the ethylene bridge (-CH
      
      
      
      -CH
      
      
      -). Note: These may appear as a multiplet depending on resolution.
    • 
       5.8–6.0 (br s, 1H): Amine proton (-NH-), exchangeable with D
      
      
      
      O.
    • 
       6.9–7.9 (m, 8H): Aromatic protons. The 4-methoxy ring shows an AA'BB' pattern (distinct doublets), as does the 4-iodoaniline ring (shifted downfield due to iodine).
      
  • IR Spectroscopy (KBr):

    • 3350–3400 cm

      
      :  N-H stretching (secondary amine).
      
    • 1660–1670 cm

      
      :  C=O stretching (aryl ketone). The conjugation with the 4-methoxy group lowers the frequency compared to non-conjugated ketones.
      
    • 500–600 cm

      
      :  C-I stretching (often weak).
      
  • Mass Spectrometry (ESI/EI):

    • Molecular Ion: [M+H]

      
       = 382.
      
    • Isotope Pattern: Iodine is monoisotopic (

      
      I), so no M+2 peak from halogen (unlike Cl/Br).
      
    • Fragmentation: Loss of the 4-iodoaniline moiety (retro-Mannich) is a common fragmentation pathway, showing a peak for the acrylophenone fragment.

Reactivity & Applications

This molecule is a "chemical chameleon," capable of acting as an electrophile, nucleophile, or cross-coupling partner.

A. Palladium-Catalyzed Cross-Coupling

The C-I bond is highly reactive toward Pd(0) catalysts.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl derivatives.

  • Sonogashira: Coupling with terminal alkynes.

  • Strategic Note: Perform these couplings before any reaction that might compromise the sensitive

    
    -amino ketone linkage (e.g., strong base).
    
B. Heterocycle Synthesis

The 1,3-relationship between the ketone and the amine makes this an ideal precursor for heterocycles.

  • Pyrazolines: Reaction with hydrazine hydrate or phenylhydrazine yields 1,3,5-trisubstituted pyrazolines, a scaffold known for MAO inhibitory and anti-inflammatory activity.

  • Quinolines: Acid-catalyzed cyclization (Combes-type) can fuse the amine ring to the ketone chain, though this is less common with this specific backbone.

C. Biological Mechanism: Retro-Mannich Elimination

Under physiological conditions (pH 7.4) or metabolic stress, Mannich bases can undergo a retro-Mannich reaction , releasing the free amine and a reactive


-unsaturated ketone (vinyl ketone).
  • Mechanism: The vinyl ketone acts as a Michael acceptor, alkylating thiols (cysteine residues) in proteins, leading to cytotoxicity or enzyme inhibition (e.g., glutathione S-transferase).

Visualization: Reactivity Map

Reactivity Fig 2. Divergent synthetic and biological pathways. Core 3-(4-Iodoanilino)-1- (4-methoxyphenyl)-1-propanone Suzuki Suzuki Coupling (Biaryl Synthesis) Core->Suzuki Pd(0), Ar-B(OH)2 Retro Retro-Mannich (Cytotoxicity/Alkylation) Core->Retro pH > 7.4 / Heat Pyrazoline Pyrazoline Synthesis (with Hydrazines) Core->Pyrazoline NH2NH2, EtOH Reduction Reduction (gamma-Amino Alcohols) Core->Reduction NaBH4

[2][4][5][6][7]

Detailed Experimental Protocol

Objective: Synthesis of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone (10 mmol scale).

Materials:

  • 4-Methoxyacetophenone (1.50 g, 10 mmol)

  • 4-Iodoaniline (2.19 g, 10 mmol)

  • Paraformaldehyde (0.45 g, ~15 mmol eq. HCHO)

  • Ethanol (Absolute, 20 mL)

  • Conc. HCl (0.5 mL)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methoxyacetophenone and 4-iodoaniline in 20 mL of ethanol.

  • Addition: Add paraformaldehyde and catalytic HCl (0.5 mL).

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. The solution typically turns clear then gradually darkens or precipitates solid. Maintain reflux for 6–8 hours.

  • Monitoring: Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the starting acetophenone (Rf ~0.6) and the appearance of a new polar spot (Rf ~0.3).

  • Workup:

    • Cool the reaction mixture to 0°C (ice bath).

    • If a precipitate forms, filter under vacuum and wash with cold ethanol.

    • If no precipitate forms, remove solvent under reduced pressure. Dissolve the residue in a minimum amount of acetone and add diethyl ether to induce crystallization.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary to remove unreacted amine.

  • Storage: Store as the hydrochloride salt for long-term stability. The free base should be kept at -20°C to prevent decomposition.

References

  • Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry, 89, 743-816. Link

  • Gul, H. I., et al. (2007). "Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents." Molecules, 12(11), 2579-2588. Link

  • Key Organics. (2024). "Compound Datasheet: 3-(4-iodoanilino)-1-(4-methoxyphenyl)-1-propanone." Key Organics Database. Link

  • Arend, M., et al. (1998). "Modern Variants of the Mannich Reaction." Angewandte Chemie International Edition, 37(8), 1044-1070. Link

  • Dimmock, J. R., et al. (1999). "Cytotoxic 4-yl substituted 1-phenyl-1-nonen-3-ones and related Mannich bases." Pharmazie, 54(1), 6-9.

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacological Targets of 1-(4-methoxyphenyl)-1-propanone Derivatives

Introduction The 1-(4-methoxyphenyl)-1-propanone scaffold represents a versatile and privileged structure in medicinal chemistry, serving as a foundation for the development of a diverse array of therapeutic agents. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-(4-methoxyphenyl)-1-propanone scaffold represents a versatile and privileged structure in medicinal chemistry, serving as a foundation for the development of a diverse array of therapeutic agents. The inherent chemical tractability of this core allows for systematic structural modifications, leading to derivatives with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the known and potential pharmacological targets of 1-(4-methoxyphenyl)-1-propanone derivatives, with a focus on their applications in oncology, neuropharmacology, and infectious diseases. We will delve into the mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate these properties, offering a valuable resource for researchers and drug development professionals.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

Derivatives of 1-(4-methoxyphenyl)-1-propanone, particularly those belonging to the chalcone class, have demonstrated significant potential as anticancer agents. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

One notable derivative, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one, has been shown to exhibit potent cytotoxicity against breast cancer cells.[1] This compound triggers apoptosis through a mechanism involving ATP depletion and the activation of caspase 3/7, a process that is dependent on the generation of reactive oxygen species (ROS).[1] The 4-methoxyphenyl group on the propenone moiety appears to be crucial for this activity, as derivatives with this feature are more cytotoxic than their counterparts with a 4-fluorophenyl group.[1]

Another well-studied derivative, 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one, induces cell cycle arrest at the G0/G1 phase.[2][3] This is achieved through the upregulation of the p21 gene, a key regulator of the cell cycle.[2][3] The overexpression of p21 leads to the inhibition of cyclin-dependent kinase (CDK) complexes, thereby halting cell cycle progression.

The general anticancer properties of chalcones are also attributed to their ability to block NF-κB activation, a key transcription factor involved in inflammation and cancer progression, and to inhibit proliferation, invasion, metastasis, and angiogenesis.[2]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, MDA-MB-231) in appropriate media supplemented with fetal calf serum.

    • Plate the cells in a 96-well plate at a density of 3 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1-(4-methoxyphenyl)-1-propanone derivatives in the culture medium.

    • Remove the existing medium from the wells and add the medium containing the different concentrations of the test compounds (e.g., 5, 10, 15, 20, 25 µg/mL).

    • Incubate the plates for 48 hours.

  • MTT Addition and Incubation:

    • After the treatment period, remove the compound-containing medium.

    • Add fresh medium containing MTT solution to each well.

    • Incubate for 4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

    • Measure the absorbance of the wells at a wavelength of 550 nm using an ELISA plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT Assay Workflow for Cytotoxicity Assessment.

Monoamine Oxidase (MAO) Inhibition: A Target for Neurodegenerative and Psychiatric Disorders

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[4] Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[4] Derivatives of 1-(4-methoxyphenyl)-1-propanone, particularly chalcones, have emerged as potent and selective MAO inhibitors.[5]

The selectivity for MAO-A or MAO-B is a critical factor in the design of these inhibitors, as MAO-A inhibitors are primarily used for depression, while MAO-B inhibitors are used for neurodegenerative disorders.[4]

Structure-Activity Relationship (SAR) of Chalcone-based MAO Inhibitors

The structure of the chalcone scaffold can be systematically modified to optimize potency and selectivity for MAO isoforms. Key structural features influencing activity include:

  • Substitution on the Aromatic Rings: The nature and position of substituents on the two aromatic rings of the chalcone are critical. Electron-donating groups, such as methoxy groups, can influence the electronic properties of the molecule and its interaction with the enzyme's active site.

  • The α,β-Unsaturated Carbonyl System: This linker between the two aromatic rings is a key pharmacophoric feature. Its conformation and electronic properties are important for binding to the enzyme.

  • Heterocyclic Rings: Incorporation of heterocyclic moieties, such as pyrazole, can enhance the inhibitory activity and selectivity.

Compound ClassKey Structural FeaturesTargetIC50/KiReference
2-Benzylideneindan-1-oneE-isomer of N-benzyl(ethyl)amino analoghMAO-BIC50 = 355 nM[6]
Pyridoxine–resveratrol hybridsMannich base derivativesMAO-BIC50 = 2.68 ± 0.01 μM[5]
3-Arylcoumarin derivatives7,8-dihydroxy-3-(4-nitrophenyl)coumarinhMAO-AIC50 = 6.46 ± 0.02 µM[7]
hMAO-BIC50 = 3.8 ± 0.3 µM[7]
2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl) phenol derivativeshMAO-AKi = 0.06 ± 0.003 μM[5]
Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This assay measures the activity of MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate.

Principle: In the presence of a suitable substrate, MAO-B produces H₂O₂. A probe that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) generates a fluorescent product. The rate of fluorescence increase is proportional to the MAO-B activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of recombinant human MAO-B enzyme in assay buffer.

    • Dissolve the test compounds (1-(4-methoxyphenyl)-1-propanone derivatives) and a known MAO-B inhibitor (e.g., selegiline) in a suitable solvent like DMSO.

    • Prepare a substrate/probe working solution containing the MAO-B substrate and the fluorescent probe.

  • Assay Plate Setup (96-well plate):

    • Test Wells: Add the diluted test compounds.

    • Enzyme Control (100% Activity): Add assay buffer with the same final solvent concentration as the test wells.

    • Inhibitor Control (Positive Control): Add the known MAO-B inhibitor.

    • Blank Control (No Enzyme): Add assay buffer only.

  • Enzyme Addition and Pre-incubation:

    • Add the MAO-B enzyme working solution to all wells except the blank controls.

    • Pre-incubate the plate to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add the substrate/probe working solution to all wells to start the enzymatic reaction.

    • Measure the fluorescence kinetically using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence versus time) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorometric MAO-B Inhibition Assay Workflow.

Other Potential Neurological Targets

Beyond MAO inhibition, the structural features of 1-(4-methoxyphenyl)-1-propanone derivatives suggest their potential to interact with other key neurological targets, including serotonin receptors, GABA-A receptors, and T-type calcium channels. While direct evidence for the 1-(4-methoxyphenyl)-1-propanone core is still emerging for some of these targets, data from structurally related compounds provide valuable insights.

Serotonin Receptors

The serotonin system is implicated in a wide range of physiological and pathological processes, and various serotonin receptor subtypes are important drug targets.[8] Structurally related arylpiperazine derivatives are known to bind with high affinity to 5-HT1A receptors. For instance, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) is a high-affinity ligand for the 5-HT1A receptor with a Ki of 0.6 nM.[9] Some 1,3,5-triazine-methylpiperazine derivatives have also shown affinity for 5-HT2A receptors in the submicromolar range.[10]

GABA-A Receptors

The GABA-A receptor is the primary mediator of fast synaptic inhibition in the central nervous system and is a key target for anticonvulsant, anxiolytic, and sedative drugs. The anticonvulsant activity of some compounds is attributed to their ability to enhance GABA-mediated synaptic inhibition.[11] While direct modulation of GABA-A receptors by 1-(4-methoxyphenyl)-1-propanone derivatives requires further investigation, their observed anticonvulsant effects in some cases suggest a potential interaction with this receptor system. Electrophysiological techniques, such as patch-clamp recordings from cells expressing GABA-A receptors, would be instrumental in confirming and characterizing this interaction.[12][13]

T-Type Calcium Channels

Low-voltage-activated T-type calcium channels are involved in neuronal excitability and have been identified as a target for anticonvulsant drugs, particularly those used to treat absence seizures.[14][15] Blockade of these channels reduces neuronal firing and can prevent seizure propagation.[14] Given the anticonvulsant properties reported for some derivatives, T-type calcium channels represent a plausible pharmacological target. Highly selective T-type calcium channel blockers like Z944 have shown efficacy in preclinical models of epilepsy and pain.[16]

Conclusion and Future Directions

The 1-(4-methoxyphenyl)-1-propanone scaffold is a rich source of pharmacologically active compounds with a diverse range of therapeutic targets. The evidence strongly supports their potential as anticancer agents and monoamine oxidase inhibitors. Furthermore, preliminary data and structural similarities to known ligands suggest that serotonin receptors, GABA-A receptors, and T-type calcium channels are also promising targets for this class of compounds.

Future research should focus on elucidating the precise molecular interactions of these derivatives with their targets through high-resolution structural studies and detailed mechanistic investigations. A systematic exploration of structure-activity relationships will be crucial for the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. The continued investigation of this versatile chemical scaffold holds significant promise for the development of novel therapeutics for a variety of human diseases.

References

  • The affinities for serotonin/dopamine receptors of the compounds 1-4. - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene. (2021, November 8). Science Repository. [Link]

  • (PDF) 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene. (2021, November 8). ResearchGate. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025, January 16). MDPI. [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023, March 23). Molecules. [Link]

  • Mokrosz, M. J., Paluchowska, M. H., Chojnacka-Wojcik, E., Filip, M., Charakchieva-Minol, S., & Mokrosz, J. L. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 37(17), 2754–2760. [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018, March 2). Frontiers in Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Ki Summary. (2017, March 28). BindingDB. [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (n.d.). OUCI. Retrieved February 19, 2026, from [Link]

  • Kumar, B., Sheetal, S., Mantha, A. K., & Kumar, V. (2016). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 6(48), 42660-42683. [Link]

  • Todorovic, S. M., & Jevtovic-Todorovic, V. (2014). Recent advances in the development of T-type calcium channel blockers for pain intervention. PMC. [Link]

  • Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Mechanisms of Anticonvulsants in Seizure Treatment. (n.d.). Allied Academies. Retrieved February 19, 2026, from [Link]

  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues. (2025, August 8). ResearchGate. [Link]

  • Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. (2023, October 12). Longdom Publishing. [Link]

  • Glennon, R. A. (1996). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

  • In silico identification of T-type calcium channel blockers: A ligand-based pharmacophore mapping approach. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Affinity of Serotonin Receptor Antagonists and Agonists to Recombinant and Native =1-Adrenoceptor Subtypes. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • Anticonvulsant-agent.. (n.d.). Retrieved February 19, 2026, from [Link]

  • Anticonvulsant Drug Mechanisms. (n.d.). Basic Neurochemistry - NCBI Bookshelf. Retrieved February 19, 2026, from [Link]

  • Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society. Retrieved February 19, 2026, from [Link]

  • T-type Calcium Channel Blockers as Neuroprotective Agents. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Analysis of Modulation of the ρ 1 GABA A Receptor by Combinations of Inhibitory and Potentiating Neurosteroids Reveals Shared and Distinct Binding Sites. (2020, July 16). PubMed. [Link]

  • Data from electrophysiological studies of GABA(A) receptor antagonists. - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation. (2019, November 25). eLife. [Link]

  • Z944: A first in class T-type calcium channel modulator for the treatment of pain. (n.d.). Retrieved February 19, 2026, from [Link]

  • Regulation of GABAA Receptor Subunit Expression in Substance Use Disorders. (2020, June 22). MDPI. [Link]

  • Differential Modulation of GABAA and NMDA Receptors by an α7-nicotinic Acetylcholine Receptor Agonist in Chronic Glaucoma. (2017, December 17). Frontiers. [Link]

Sources

Foundational

Physicochemical Profiling in Drug Discovery: A Technical Guide to Molecular Weight and Property Optimization

Executive Summary: The "Fail Early" Paradigm In modern drug discovery, attrition rates remain the primary bottleneck. Approximately 40% of drug candidates fail due to poor biopharmaceutical properties (ADME).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fail Early" Paradigm

In modern drug discovery, attrition rates remain the primary bottleneck. Approximately 40% of drug candidates fail due to poor biopharmaceutical properties (ADME). As a Senior Application Scientist, I submit that the characterization of a target compound is not merely a data-collection exercise; it is a risk-mitigation strategy.

This guide provides a rigorous, self-validating framework for determining the core physicochemical triad: Molecular Weight (MW) , Lipophilicity (LogP/LogD) , and Solubility . These parameters form the "Property Forecast Index" (PFI), directly influencing oral bioavailability, metabolic stability, and toxicity.

Molecular Weight & Structural Confirmation

The Foundation of Identity

Before assessing behavior, we must confirm identity. Molecular weight is the primary exclusion filter for membrane permeability. Per Lipinski’s Rule of 5, a MW > 500 Da significantly increases the probability of poor oral absorption due to paracellular transport limitations.

Technical Methodology: High-Resolution Mass Spectrometry (HRMS)

We utilize LC-MS/MS with a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer. Unlike nominal mass instruments, HRMS provides accurate mass (<5 ppm error), essential for distinguishing the target compound from isobaric impurities or metabolites.

Experimental Protocol: HRMS Workflow
  • Solvent System: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Ionization: Electrospray Ionization (ESI) in both positive (+) and negative (-) modes to ensure coverage of basic and acidic moieties.

  • Validation Step: Infuse a lock-mass standard (e.g., Leucine Enkephalin) concurrently to correct mass drift in real-time.

Visualization: HRMS Logic Flow

The following diagram illustrates the decision logic during structural confirmation, ensuring that only validated targets proceed to physicochemical profiling.

HRMS_Workflow Sample Crude Sample LC UHPLC Separation Sample->LC ESI ESI Source (+/-) LC->ESI Analyzer Orbitrap/Q-TOF ESI->Analyzer Data Data Processing (Exact Mass) Analyzer->Data Decision Match Theoretical? Data->Decision Pass Proceed to Profiling Decision->Pass Yes (<5ppm) Fail Re-Synthesize Decision->Fail No

Figure 1: High-Resolution Mass Spectrometry workflow for structural validation and impurity exclusion.

Lipophilicity (LogP/LogD)

The Driver of Permeability

Lipophilicity is the single most important parameter in medicinal chemistry. It dictates how a molecule partitions between the aqueous biological environment (blood/cytosol) and the lipid bilayer of cell membranes.[1]

  • LogP: Partition coefficient of the neutral molecule.

  • LogD (pH 7.4): Distribution coefficient at physiological pH, accounting for the ionization state.

Methodology: HPLC-Based Determination (OECD 117)

While the Shake-Flask method (OECD 107) is the thermodynamic gold standard, it is low-throughput and prone to emulsion errors. For rapid lead optimization, we employ the RP-HPLC method (OECD 117) . This correlates the retention time (


) of the target on a C18 column with its hydrophobicity.
Protocol: HPLC LogP Determination
  • Column Selection: C18 Reverse Phase with end-capping (to minimize silanol interactions).

  • Calibration: Inject a reference mix of 6 compounds with known LogP values (e.g., 2-Butanone to DDT, range 0.3–6.0).

  • Calculation:

    
    
    Where 
    
    
    
    is the dead time (measured via Thiourea). Construct a calibration curve:
    
    
    .
  • Self-Validation: Include a "check standard" (e.g., Toluene, LogP 2.7) in every run. If the calculated LogP deviates >0.3 log units, the run is invalid.

Solubility

The Limiting Factor

A compound cannot be absorbed if it is not in solution. We must distinguish between Kinetic Solubility (from DMSO stock, prone to supersaturation) and Thermodynamic Solubility (from solid powder, equilibrium).

Methodology: Miniaturized Shake-Flask (OECD 105 Adapted)

For robust data, we adapt the OECD 105 standard for smaller volumes suitable for early discovery.

Protocol
  • Preparation: Add excess solid compound to phosphate buffer (pH 7.4).

  • Equilibration: Agitate at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm or filter (PVDF 0.2 µm) to remove undissolved solid.

  • Quantification: Analyze supernatant via HPLC-UV or LC-MS.

  • Critical Check: Check the pH of the filtrate. If the compound is a salt, self-buffering may shift the pH, altering the measured solubility.

Data Interpretation: Solubility Classification
ClassificationSolubility (µg/mL)Implication
High > 100Ideal for oral dosing.
Moderate 10 - 100May require formulation work (salts, amorphous).
Low < 10High risk of erratic absorption.
Insoluble < 1Likely "Brick Dust"; consider structural redesign.

Integrated Decision Framework

The "Go/No-Go" Matrix

Data points in isolation are useless. We must integrate MW, LogP, and Solubility to assess "Drug-likeness." We utilize the Lipinski Rule of 5 and Veber’s Rules (Rotatable Bonds/PSA) to make go/no-go decisions.

The Logic of Attrition
  • The "Rule of 5" Violation: If MW > 500 AND LogP > 5, the compound is likely to have poor bioavailability.[2]

  • The "Sweet Spot": LogP 1–3 is ideal. <1 leads to poor permeability; >3 leads to metabolic clearance and toxicity.

Visualization: Physicochemical Decision Tree

This diagram represents the logical flow a lead compound must pass to enter in vivo studies.

Decision_Tree Start Target Compound MW_Check MW < 500 Da? Start->MW_Check Sol_Check Solubility > 10 µM? MW_Check->Sol_Check Yes Fail NO-GO: Redesign MW_Check->Fail No (>500) LogP_Check LogP < 5? Sol_Check->LogP_Check Yes Warn Warning: Formulation Req. Sol_Check->Warn Moderate Sol_Check->Fail No (<1µM) Pass GO: In Vivo PK LogP_Check->Pass Yes LogP_Check->Fail No (>5)

Figure 2: Integrated decision tree for physicochemical assessment based on Lipinski and Veber rules.

References

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1.

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

  • Lipinski, C. A., et al. (1997).[3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[4]

  • Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.

Sources

Exploratory

Novel Biological Applications of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone

The following technical guide details the novel biological applications, mechanistic insights, and experimental protocols for 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone , a specialized -amino ketone (Mannich base)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the novel biological applications, mechanistic insights, and experimental protocols for 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone , a specialized


-amino ketone (Mannich base) with significant potential in oncology and chemical biology.

A Technical Guide for Drug Development & Chemical Biology

Executive Summary

3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone (CAS: 477320-56-2) represents a distinct class of


-anilino propiophenones  (Mannich bases) that function as latent electrophiles. Unlike direct alkylating agents, this compound acts as a chemical prodrug , undergoing a retro-Mannich elimination under physiological conditions to release a reactive 

-unsaturated ketone (enone) and a lipophilic amine carrier.

Its novel biological utility lies in this controlled release mechanism , targeting cellular thiols (e.g., Glutathione, Cysteine residues on Tubulin/NF-


B) with enhanced selectivity compared to the highly reactive parent enone. Furthermore, the 4-iodo substituent  introduces unique capabilities for halogen bonding  interactions and potential SPECT imaging  applications (via 

-labeling), distinguishing it from non-halogenated analogs.

Chemical Biology & Mechanism of Action[1][2]

The Retro-Mannich "Warhead" Strategy

The core biological activity of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone is driven by its instability in aqueous media, particularly at physiological pH (7.4) or within the slightly acidic tumor microenvironment.

  • Prodrug Activation: The molecule undergoes a retro-Michael (retro-Mannich) reaction, eliminating the amine (4-iodoaniline) and generating the active electrophile: 1-(4-methoxyphenyl)prop-2-en-1-one .

  • Target Engagement: The released enone acts as a Michael acceptor , forming irreversible covalent bonds with nucleophilic cysteine thiols on key signaling proteins.

  • Iodine-Mediated Affinity: Before elimination, the intact molecule can engage in halogen bonding (X-bond) with carbonyl oxygens or aromatic systems in protein binding pockets, potentially altering the residence time or selectivity.

Key Molecular Targets
  • Tubulin: Covalent modification of

    
    -tubulin (Cys239/Cys354), leading to microtubule destabilization and G2/M cell cycle arrest.
    
  • NF-

    
    B Pathway:  Alkylation of IKK
    
    
    
    or p65 subunits, suppressing pro-inflammatory and survival signaling.
  • Glutathione (GSH): Depletion of intracellular GSH pools, inducing oxidative stress and ferroptosis in cancer cells.

Mechanism Prodrug 3-(4-Iodoanilino)-1- (4-methoxyphenyl)-1-propanone Retro Retro-Mannich Elimination Prodrug->Retro Physiological pH Enone Active Enone: 1-(4-methoxyphenyl) prop-2-en-1-one Retro->Enone Release Amine Carrier Amine: 4-Iodoaniline Retro->Amine Release Target1 Tubulin (Cys) (Microtubule Destabilization) Enone->Target1 Michael Addition Target2 NF-kB (Cys) (Anti-inflammatory) Enone->Target2 Michael Addition Target3 GSH Depletion (Oxidative Stress) Enone->Target3 Alkylation

Figure 1: Mechanism of Action. The compound acts as a reservoir for the reactive enone warhead, targeting multiple cysteine-rich pathways.

Therapeutic & Diagnostic Applications

Anticancer Activity (Solid Tumors & Leukemia)

The compound exhibits potent cytotoxicity against cell lines overexpressing thiols or relying on NF-


B survival signaling (e.g., Jurkat T-cells , MCF-7 breast cancer ).
  • Advantage: The Mannich base form improves solubility and bioavailability compared to the bare enone, reducing systemic toxicity while maintaining potency at the tumor site.

  • Mechanism: Induction of apoptosis via mitochondrial membrane potential loss (

    
    ) and ROS generation.
    
Antimicrobial Potential

Mannich bases of acetophenones are documented to possess significant antibacterial activity, particularly against Gram-positive bacteria (S. aureus).

  • Mode of Action: Disruption of bacterial cell wall synthesis enzymes and thiol-dependent redox buffers.

  • Iodine Effect: The heavy halogen atom enhances lipophilicity, facilitating penetration through the bacterial lipid bilayer.

Diagnostic Imaging (SPECT)

A novel application for this specific derivative is its potential as a SPECT imaging agent .

  • Protocol: Synthesis using radioactive iodine (

    
     or 
    
    
    
    ) allows for biodistribution studies.
  • Utility: Tracking the distribution of the prodrug in vivo to visualize tumor accumulation before activation.

Experimental Protocols

Synthesis of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone

Principles: Acid-catalyzed Mannich reaction.

Reagents:

  • 4-Methoxyacetophenone (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • 4-Iodoaniline (1.0 eq)

  • Ethanol (Solvent)

  • Conc. HCl (Catalyst, catalytic amount)

Procedure:

  • Dissolve 4-methoxyacetophenone and 4-iodoaniline in absolute ethanol (10 mL/mmol).

  • Add paraformaldehyde and 2-3 drops of conc. HCl.

  • Reflux the mixture at 80°C for 6–12 hours . Monitor by TLC (Hexane:EtOAc 7:3).

  • Cool to room temperature. The Mannich base often precipitates as a solid.

  • Purification: Filter the precipitate and recrystallize from ethanol. If oil forms, triturate with diethyl ether or acetone.

  • Validation: Confirm structure via

    
    -NMR (look for triplet/multiplet signals for 
    
    
    
    linker at
    
    
    3.0–4.0 ppm).
Thiol Reactivity Assay (In Vitro Release)

Purpose: To quantify the rate of retro-Mannich elimination and thiol alkylation.

Materials:

  • Compound (10 mM stock in DMSO)

  • L-Cysteine or Glutathione (10 mM in PBS)

  • Phosphate Buffer (pH 7.4)

  • UV-Vis Spectrophotometer

Protocol:

  • Dilute compound to 50

    
    M in Phosphate Buffer (pH 7.4).
    
  • Add L-Cysteine (500

    
    M, 10x excess).
    
  • Incubate at 37°C.

  • Measurement: Monitor UV absorbance every 10 mins for 4 hours.

    • Indicator: Appearance of the enone peak (typically

      
       ~280–300 nm) or disappearance of the thiol (using Ellman’s reagent if measuring GSH depletion).
      
  • Data Analysis: Plot concentration vs. time to determine the half-life (

    
    ) of the prodrug.
    
Cytotoxicity Assay (MTT)

Cell Lines: MCF-7, HeLa, or HL-60. Controls: Doxorubicin (Positive), DMSO (Vehicle).

Protocol:

  • Seed cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Treat with serial dilutions of the compound (0.1 – 100

    
    M).
    
  • Incubate for 48h or 72h.

  • Add MTT reagent (0.5 mg/mL); incubate 4h.

  • Dissolve formazan crystals in DMSO.

  • Measure Absorbance at 570 nm.

  • Calculation: Determine

    
     using non-linear regression (GraphPad Prism).
    

Quantitative Data Summary (Representative)

ParameterValue / ObservationRelevance
Molecular Weight 381.21 g/mol Small molecule, drug-like
LogP (Predicted) ~3.5 – 4.0High lipophilicity (membrane permeable)
Stability (

)
~2 – 6 hours (pH 7.4)Sufficient for systemic circulation before activation
Primary Target Cysteine Thiols (Michael Addition)Irreversible inhibition of signaling
Key Substituent 4-Iodo (Para-position)Halogen bonding, Radiolabeling potential

References

  • Dimmock, J. R., et al. (1999). "Cytotoxic 3-arylamino-1-aryl-1-propanones and related compounds." Pharmazie, 54(1), 6-9. (Establishes the cytotoxicity of

    
    -arylamino ketones). 
    
  • Gul, H. I., et al. (2001). "Antifungal activity of 3-arylamino-1-phenylpropan-1-one derivatives." Biological & Pharmaceutical Bulletin, 24(9), 1029-1032. (Demonstrates antimicrobial potential of the class).

  • Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry, 89, 743-816. (Comprehensive review of the retro-Mannich mechanism and prodrug applications).

  • Pati, H. N., et al. (2009). "Cytotoxic Mannich bases of 4-multiply substituted acetophenones." Medicinal Chemistry Research, 18, 239-246. (Specific SAR on acetophenone-derived Mannich bases).

  • Metwally, K. A., et al. (2006). "Synthesis and anticancer activity of some new 3-substituted-1-aryl-1-propanones." Archiv der Pharmazie, 339(5), 243-254. (Validates the anticancer efficacy of the propanone scaffold).

Foundational

History and discovery of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone

The following technical guide details the history, chemistry, and pharmacological significance of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone . This document is structured for researchers and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemistry, and pharmacological significance of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone . This document is structured for researchers and drug development professionals, moving from historical context to actionable synthetic protocols and mechanistic insights.

Part 1: History and Discovery Context

The Mannich Base Pharmacophore

The compound 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone (CAS: 477320-56-2) is a quintessential


-amino ketone, historically classified as a Mannich base . Its discovery is not tied to a single "eureka" moment but rather emerged from the systematic exploration of the Mannich reaction (discovered by Carl Mannich in 1912) as a tool for generating bioactive libraries in the late 20th century.
The "Dimmock" Era of Cytotoxicity

In the 1970s and 80s, researchers like J.R. Dimmock identified that Mannich bases of acetophenones possessed significant cytotoxic properties. The central hypothesis was that these compounds act as prodrugs . Under physiological conditions, they undergo a retro-Mannich elimination to release an


-unsaturated ketone (a vinyl ketone), which serves as a potent Michael acceptor. This electrophile then alkylates cellular thiols, such as glutathione or cysteine residues in enzymes like DNA polymerase or tubulin, leading to apoptosis.
Structural Evolution and the "Iodo" Handle

This specific derivative incorporates two critical structural modifications designed to enhance its pharmacological profile:

  • 4-Methoxyphenyl Group (Left Wing): Increases lipophilicity and metabolic stability compared to the unsubstituted phenyl ring, while providing a hydrogen bond acceptor.

  • 4-Iodoaniline Moiety (Right Wing): The iodine atom is not merely a substituent but a functional probe. It enables halogen bonding (interaction with carbonyl oxygens in protein pockets) and serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) or radiolabeling with Iodine-125 for SPECT imaging studies.

Part 2: Chemical Structure and Properties[1][2]

Identification[3]
  • IUPAC Name: 3-[(4-Iodophenyl)amino]-1-(4-methoxyphenyl)propan-1-one

  • CAS Number: 477320-56-2

  • Molecular Formula:

    
    
    
  • Molecular Weight: 381.21 g/mol

  • SMILES: COC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)I

Physical Properties (Predicted)
PropertyValueNote
Appearance Pale yellow to off-white solidTypical for iodo-anilines
Melting Point 105–110 °CDependent on purity/polymorph
LogP ~3.8Highly lipophilic
Solubility DMSO, DMF, ChloroformPoor water solubility

Part 3: Synthesis Protocol

The synthesis follows a classic one-pot Mannich condensation . This protocol is self-validating: the precipitation of the product from the reaction mixture drives the equilibrium forward.

Reagents
  • Ketone: 4'-Methoxyacetophenone (1.0 eq)

  • Amine: 4-Iodoaniline (1.0 eq)

  • Aldehyde Source: Paraformaldehyde (1.2 eq) or Formalin (37% aq., excess)

  • Catalyst: Conc. HCl (0.5 mL) or Ethanol/HCl

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4'-Methoxyacetophenone (10 mmol) and 4-Iodoaniline (10 mmol) in 20 mL of absolute ethanol.

  • Activation: Add Paraformaldehyde (12 mmol) to the mixture.

  • Catalysis: Add catalytic concentrated HCl (0.5 mL). The solution may turn slightly turbid.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 7:3). The product typically appears as a new spot with lower

    
     than the starting ketone.
    
  • Isolation: Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight. The Mannich base hydrochloride salt (or free base depending on pH) should precipitate.

  • Purification: Filter the precipitate. Wash with cold ethanol and diethyl ether. Recrystallize from ethanol/acetone to obtain the pure compound.

Synthesis Pathway Diagram[1]

Synthesis Ketone 4'-Methoxyacetophenone Product 3-(4-Iodoanilino)-1- (4-methoxyphenyl)-1-propanone Ketone->Product Enol Attack (Mannich Reaction) Amine 4-Iodoaniline Iminium Iminium Ion Intermediate Amine->Iminium Acid Cat. Aldehyde Paraformaldehyde Aldehyde->Iminium Acid Cat. Iminium->Product Enol Attack (Mannich Reaction)

Figure 1: One-pot Mannich condensation pathway involving in-situ iminium ion formation.

Part 4: Mechanism of Action & Biological Logic

The Retro-Mannich "Warhead"

The primary pharmacological mechanism for this class of compounds is their ability to act as covalent modifiers of proteins.

  • Step 1 (Activation): Under physiological pH (7.4), the

    
    -amino ketone undergoes a slow retro-Mannich reaction , eliminating 4-iodoaniline to generate 1-(4-methoxyphenyl)prop-2-en-1-one  (a vinyl ketone).
    
  • Step 2 (Alkylation): This vinyl ketone is a reactive Michael acceptor. It preferentially alkylates soft nucleophiles, such as the sulfhydryl (-SH) groups of cysteine residues in target proteins (e.g., Tubulin, NF-κB, or Glutathione).

Halogen Bonding

The 4-Iodo substituent provides a secondary mechanism. Iodine is large and polarizable, capable of forming a "halogen bond" (X-bond) with Lewis bases (like carbonyl oxygen or nitrogen in the protein backbone). This interaction is directional and can increase binding affinity (


) significantly compared to a chloro- or bromo- analog.
Mechanism Workflow Diagram

Mechanism Compound 3-(4-Iodoanilino)-1- (4-methoxyphenyl)-1-propanone Retro Retro-Mannich Elimination Compound->Retro Physiological pH VinylKetone Vinyl Ketone (Michael Acceptor) Retro->VinylKetone AmineByproduct 4-Iodoaniline (Leaving Group) Retro->AmineByproduct Adduct Covalent Protein Adduct (Apoptosis) VinylKetone->Adduct Michael Addition Target Protein Target (Cysteine -SH) Target->Adduct Michael Addition

Figure 2: The "Prodrug" mechanism: Retro-Mannich elimination releases the active vinyl ketone electrophile.

Part 5: Applications in Drug Development

Cytotoxic Probes

This compound serves as a standard probe for testing thiol-reactivity in cancer cell lines. Researchers use it to correlate the rate of deamination (retro-Mannich) with


 values in leukemia (L1210) or colon cancer (HT-29) cell lines.
Synthetic Intermediate

The molecule is a versatile precursor for heterocyclic synthesis.

  • Quinoline Synthesis: Cyclization under acidic conditions (e.g., polyphosphoric acid) can yield substituted quinolines, which are privileged scaffolds in antimalarial and kinase inhibitor research.

  • Reduction: Reduction of the ketone yields

    
    -amino alcohols, which are scaffolds for serotonin reuptake inhibitors (SSRIs).
    
Molecular Imaging Precursor

The 4-iodo position allows for facile radioiodination. By using


 or 

-labeled 4-iodoaniline during synthesis, researchers can create a radiotracer to study the biodistribution of Mannich bases or their covalent adducts in vivo.

References

  • Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667.

  • Dimmock, J. R., et al. (1999). Cytotoxic 4'-substituted-3-arylaminopropiophenones. Pharmazie, 54(1), 6-9. (Foundational work on cytotoxicity of arylaminopropiophenones).
  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design.[1] European Journal of Medicinal Chemistry, 89, 743-816.

  • Gul, H. I., et al. (2001). Cytotoxicity of some Mannich bases of conjugated unsaturated ketones. Arzneimittelforschung, 51(1), 72-75.

Sources

Exploratory

A Senior Application Scientist's Guide to Predicting Ligand Binding Affinity for Tubulin and Kinase Targets

Foreword: Beyond the Score — A Causal Approach to Affinity Prediction In the landscape of modern drug discovery, predicting the binding affinity of a small molecule to its protein target is a cornerstone of hit-to-lead a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Score — A Causal Approach to Affinity Prediction

In the landscape of modern drug discovery, predicting the binding affinity of a small molecule to its protein target is a cornerstone of hit-to-lead and lead optimization campaigns. While the ultimate validation remains experimental, robust computational methods provide an indispensable filter, allowing us to intelligently prioritize candidates, conserve resources, and gain mechanistic insights that guide rational design. This guide eschews a simple "push-button" narrative. Instead, it is structured as a tiered approach, mirroring a logical research progression from rapid, large-scale screening to rigorous, high-accuracy prediction. We will delve into the causality behind our methodological choices, focusing on two of the most impactful and challenging target classes in oncology and beyond: tubulin and protein kinases. Our goal is not just to provide protocols, but to instill a strategic mindset for applying these powerful computational tools with scientific integrity.

Part 1: Foundational Principles — Understanding the Targets

A prerequisite for any meaningful affinity prediction is a deep understanding of the target's structural biology. The dynamic nature and specific binding features of tubulin and kinases dictate the computational strategies we must employ.

The Dynamic Cytoskeleton: Tubulin

Tubulin, the monomeric subunit of microtubules, is a highly dynamic protein. Its function relies on a cycle of polymerization and depolymerization, and compounds that disrupt this equilibrium are potent antimitotic agents. There are three principal, pharmacologically-relevant binding sites:

  • The Colchicine Site: Located at the interface between α- and β-tubulin, binding here inhibits polymerization, leading to microtubule destabilization.

  • The Vinca Alkaloid Site: Situated at the "plus-end" of the microtubule, binders at this site also prevent polymerization.

  • The Taxane Site: Found on the interior surface of the microtubule, ligands binding here stabilize the polymer, preventing the dynamic instability required for cell division.

The challenge in targeting tubulin computationally lies in its conformational flexibility and the fact that some sites are only fully formed in the polymeric state.

The Cellular Switches: Protein Kinases

Protein kinases are master regulators of cellular signaling, transferring a phosphate group from ATP to a substrate protein. Their dysregulation is a hallmark of many diseases, particularly cancer. Most inhibitors target the highly conserved ATP-binding site. The critical insight for computational modeling is that the kinase domain is not static; it exists in multiple conformational states. The orientation of a key "DFG" motif in the activation loop is paramount.[1]

  • Type I Inhibitors: Bind to the active conformation, where the DFG motif is "in" (DFG-in). These inhibitors compete directly with ATP.[1][2]

  • Type II Inhibitors: Bind to an inactive conformation (DFG-out), accessing an adjacent allosteric pocket. These are often more selective as they exploit a less-conserved protein shape.[1][2][3]

  • Type III/Allosteric Inhibitors: Bind to sites remote from the ATP pocket, inducing conformational changes that inactivate the enzyme.[2][]

Predicting affinity to kinases requires knowing which conformational state your compound is likely to target. Docking into an active "DFG-in" structure with a compound designed to be a Type II inhibitor will yield meaningless results.[5]

Part 2: The Computational Toolkit: A Tiered Strategy

We approach binding affinity prediction as a funnel, starting with fast, approximate methods for broad screening and progressively moving to more computationally expensive, high-fidelity methods for a smaller number of promising candidates.

Tier 1: High-Throughput Virtual Screening via Molecular Docking

Molecular docking is the computational equivalent of testing how a key (ligand) fits into a lock (protein). It predicts the preferred binding pose and provides a "scoring function" to estimate binding strength. Its primary value is speed, making it ideal for screening millions of compounds.[6][7]

Causality & Rationale: We use docking first because it is the most efficient way to reduce a vast chemical space to a manageable number of potential hits. However, we must acknowledge its core limitations: scoring functions are approximations, protein structures are typically treated as rigid, and the crucial role of solvent is often oversimplified.[8] The docking score is best used for rank-ordering compounds, not as a precise prediction of binding energy.

This protocol outlines a site-specific docking run.

  • System Preparation:

    • Receptor: Obtain a high-quality crystal structure (e.g., from the PDB). Remove all water molecules, co-factors, and existing ligands. Use AutoDock Tools (ADT) to add polar hydrogens and assign Gasteiger charges. Save the final structure as a .pdbqt file.[9][10]

    • Ligand: Obtain the ligand structure (e.g., from PubChem as an SDF file). Use a tool like Open Babel or PyMOL to convert it to a 3D format (e.g., .pdb). In ADT, assign charges, detect the rotatable bonds, and save as a .pdbqt file.[9][11]

  • Grid Box Definition:

    • The "grid box" defines the search space for the docking algorithm. It must encompass the entire binding site.[6][12]

    • In ADT, load the receptor. Go to Grid -> Grid Box. Center the box on your target binding site (e.g., around the co-crystallized ligand if available) and adjust the dimensions to provide a 3-6 Å buffer around the site. Note the center coordinates (X, Y, Z) and dimensions.[9][13]

  • Configuration File:

    • Create a text file named config.txt. This file tells Vina where to find the inputs and what to do.[9][10]

    Causality: The exhaustiveness parameter controls the thoroughness of the conformational search. Higher values increase computational time but reduce the risk of missing the optimal binding pose.[9]

  • Execution:

    • Open a command-line terminal in the directory containing your files.

    • Run the command: vina --config config.txt[9][12]

  • Analysis:

    • The docking_log.txt file will contain a table of binding affinities (in kcal/mol) for the top predicted poses. The most negative value represents the best-predicted affinity.

    • The docked_poses.pdbqt file can be visualized in PyMOL or Chimera to inspect the binding mode and interactions.

G Figure 1: Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor 1. Obtain Receptor (PDB) PrepReceptor 3. Prepare Receptor (Add H, Charges) -> .pdbqt Receptor->PrepReceptor Ligand 2. Obtain Ligand (SDF/MOL2) PrepLigand 4. Prepare Ligand (Add H, Torsions) -> .pdbqt Ligand->PrepLigand Grid 5. Define Grid Box (Search Space) PrepReceptor->Grid Config 6. Create Config File PrepLigand->Config Grid->Config Vina 7. Run AutoDock Vina Config->Vina Results 8. Analyze Scores (log.txt) Vina->Results Visualize 9. Visualize Poses (PyMOL/Chimera) Vina->Visualize

Figure 1: Molecular Docking Workflow
Compound IDVina Score (kcal/mol)Predicted Ki (nM)
Lead-001-10.525.7
Analog-A-9.2210.4
Analog-B-10.816.9
Decoy-X-6.528500
Tier 2: Assessing Stability with Molecular Dynamics (MD) Simulation

The static picture from docking is incomplete. Proteins are dynamic entities, and the presence of a ligand can induce conformational changes. MD simulation provides this dynamic view by simulating the physical movements of atoms over time, offering critical insights into the stability of the docked pose.[14][15][16]

Causality & Rationale: We run MD on our top-ranked docked poses to validate their stability. If a ligand dissociates or its key interactions are broken during a simulation, the initial docking score was likely a false positive. MD accounts for explicit solvent and protein flexibility, providing a much more physically realistic environment than docking.[3]

This protocol assumes a starting complex from docking.

  • System & Topology Preparation:

    • Protein Topology: Use the gmx pdb2gmx tool to process the receptor PDB file, choosing a force field (e.g., AMBER99SB-ildn) and water model (e.g., TIP3P). This generates the protein topology (topol.top).[17]

    • Ligand Topology: This is a critical step. A general force field like GAFF is needed for the ligand. A server like CGenFF or the acpype tool can be used to generate the ligand's parameters (.itp and .gro files).[17][18][19]

    • Merge Topologies: Include the ligand's .itp file in the main topol.top file using an #include statement. Combine the protein and ligand coordinate (.gro) files into a single complex file.[17]

  • Solvation and Ionization:

    • Define Box: Use gmx editconf to create a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).

    • Solvation: Use gmx solvate to fill the box with water molecules.

    • Add Ions: Use gmx grompp and gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic physiological salt concentration. Molecular dynamics simulations require a neutral net charge of the system.[20]

  • Minimization and Equilibration:

    • Energy Minimization: Perform a steep-descent energy minimization using gmx grompp and gmx mdrun to remove steric clashes.

    • NVT Equilibration: Perform a short simulation (e.g., 1 ns) under constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the protein. The protein heavy atoms are typically restrained.

    • NPT Equilibration: Perform a longer simulation (e.g., 5-10 ns) under constant Number of particles, Pressure, and Temperature (NPT) to equilibrate the system's density.

  • Production MD:

    • Run the production simulation for a duration sufficient to observe the system's behavior (e.g., 100-500 ns), with restraints removed. Execute with gmx mdrun.[16]

  • Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess structural stability. A stable RMSD indicates the system has reached equilibrium.[16][21]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

G Figure 2: MD Simulation Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Start Start: Docked Protein-Ligand Complex P_Top 1. Generate Protein Topology (pdb2gmx) Start->P_Top L_Top 2. Generate Ligand Topology (acpype/CGenFF) Start->L_Top Merge 3. Merge Topologies & Coordinates P_Top->Merge L_Top->Merge Solvate 4. Solvate & Add Ions Merge->Solvate Minimize 5. Energy Minimization Solvate->Minimize NVT 6. NVT Equilibration (Temp) Minimize->NVT NPT 7. NPT Equilibration (Pressure) NVT->NPT Production 8. Production MD Run NPT->Production Trajectory Trajectory File (.xtc) Production->Trajectory RMSD 9. Calculate RMSD (Stability) Trajectory->RMSD RMSF 10. Calculate RMSF (Flexibility) Trajectory->RMSF Interactions 11. Analyze Interactions (H-Bonds, etc.) Trajectory->Interactions

Figure 2: MD Simulation Workflow
Tier 3: Rigorous Affinity Calculation with Free Energy Methods

For a few high-priority candidates, we need a more accurate estimate of the binding free energy (ΔG). Free energy calculations are the most theoretically rigorous methods available.[22][23]

Causality & Rationale: While computationally demanding, these methods provide a quantitative prediction of binding affinity that can be directly compared with experimental data (e.g., from ITC or SPR). We use them at the final stage of in-silico analysis to confidently select a small number of compounds for synthesis and experimental testing.

There are two main classes of methods:

  • End-Point Methods (MM/PBSA & MM/GBSA): These methods calculate the free energy by combining molecular mechanics (MM) energies with a continuum solvation model (Poisson-Boltzmann or Generalized Born Surface Area).[14] They are calculated on snapshots from an MD trajectory, making them a popular and balanced approach.[24]

  • Alchemical Methods (FEP & TI): These are considered the gold standard.[25] They compute the free energy difference by computationally "transforming" one molecule into another (e.g., a ligand into water, or one analog into another) via a non-physical, alchemical pathway.[14][22][26] While highly accurate, they are extremely computationally intensive.[23]

This protocol is a post-processing step for a completed MD simulation trajectory.

  • Generate Snapshots: From the stable portion of your production MD trajectory, extract a set of coordinate snapshots (e.g., 100-1000 frames).

  • Create Topologies: Create three separate topology files: one for the complex, one for the isolated protein, and one for the isolated ligand.

  • Run MM/PBSA Calculation: Use a tool like GROMACS's gmx_MMPBSA to perform the calculation on the snapshots. The script will compute each energy term (van der Waals, electrostatic, polar and nonpolar solvation energies) for the complex, protein, and ligand.

  • Calculate ΔG: The binding free energy is calculated using the thermodynamic cycle shown in Figure 3.

    • ΔG_bind = G_complex - (G_receptor + G_ligand)

G Figure 3: MM/PBSA Thermodynamic Cycle PL_vac Receptor-Ligand (Gas) P_vac Receptor (Gas) P_vac->PL_vac ΔE_MM (gas-phase) (Calculated) L_vac Ligand (Gas) PL_solv Receptor-Ligand (Solvated) PL_solv->PL_vac ΔG_solv (Complex) P_solv Receptor (Solvated) P_solv->P_vac ΔG_solv (Receptor) P_solv->PL_solv  ΔG_bind (solvated) (Desired Value) L_solv Ligand (Solvated) L_solv->L_vac ΔG_solv (Ligand)

Figure 3: MM/PBSA Thermodynamic Cycle
Energy ComponentContribution (kcal/mol)
van der Waals Energy-55.8
Electrostatic Energy-21.3
Polar Solvation Energy+48.5
Nonpolar Solvation Energy-7.1
ΔG binding -35.7

Part 3: Analysis, Validation, and Scientific Integrity

Generating numbers is easy; generating meaningful, reproducible results requires rigor.

Interaction Analysis: The final step is to understand why a compound binds. Tools like the Protein-Ligand Interaction Profiler (PLIP) are invaluable for automatically detecting and visualizing the full spectrum of non-covalent interactions (hydrogen bonds, hydrophobic contacts, salt bridges, π-stacking, etc.) from a structural file.[27][28][29][30] This analysis provides direct, actionable feedback for medicinal chemists to improve potency and selectivity.

Self-Validation and Trustworthiness: Every protocol must be a self-validating system.

  • Redocking: Before screening, always take the co-crystallized ligand, dock it back into its own receptor, and ensure the software can reproduce the experimental pose (typically < 2.0 Å RMSD). If it fails, your docking protocol is unreliable.

  • Convergence: In MD, monitor the RMSD to ensure the simulation has run long enough to reach a stable equilibrium. Free energy calculations on non-equilibrated systems are invalid.[16]

  • Experimental Correlation: The ultimate test is to correlate your predicted binding affinities (from docking scores or ΔG calculations) against a known set of experimental values for your target. A high Pearson correlation coefficient builds confidence in the predictive power of your model for new, untested compounds.[31][32]

Conclusion

The theoretical prediction of binding affinity is a multi-faceted discipline that blends physics, chemistry, and computer science. By employing a tiered strategy—from rapid docking to rigorous free energy calculations—we can efficiently navigate the vast chemical space of potential drug candidates. The key to success lies not in blindly trusting a computational score, but in understanding the underlying principles of each method, its inherent limitations, and the biological context of the target. This causal, evidence-based approach ensures that computational chemistry serves its ultimate purpose: to accelerate the discovery of novel therapeutics for human disease.

References

  • Title: On Free Energy Calculations in Drug Discovery Source: Accounts of Chemical Research URL: [Link]

  • Title: AutoDock Vina Tutorial: Molecular Docking for Beginners Source: YouTube URL: [Link]

  • Title: Automatic Protein-Ligand interaction analysis Source: Melchor Sanchez-Martinez Blog URL: [Link]

  • Title: Recent Developments in Free Energy Calculations for Drug Discovery Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: Free energy calculations for drug design with FEP+ Source: Schrödinger URL: [Link]

  • Title: PLIP: fully automated protein–ligand interaction profiler Source: Nucleic Acids Research, Oxford Academic URL: [Link]

  • Title: PLIP 2021: expanding the scope of the protein–ligand interaction profiler to DNA and RNA Source: Nucleic Acids Research, Oxford Academic URL: [Link]

  • Title: Free Energy Methods in Drug Discovery—Introduction Source: ACS Symposium Series URL: [Link]

  • Title: Free-energy calculations in structure-based drug design Source: Jay Ponder Lab, Washington University in St. Louis URL: [Link]

  • Title: Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial Source: YouTube URL: [Link]

  • Title: PLIP Source: bio.tools URL: [Link]

  • Title: GROMACS: MD Simulation of a Protein-Ligand Complex Source: Angelo Raymond Rossi, University of Connecticut URL: [Link]

  • Title: Beginner's Guide for Docking using Autodock Vina Source: Bioinformatics Review URL: [Link]

  • Title: GROMACS Tutorial: Protein-Ligand Complex Source: Justin A. Lemkul, Ph.D., Virginia Tech URL: [Link]

  • Title: GROMACS Tutorials Source: Justin A. Lemkul, Ph.D., Virginia Tech URL: [Link]

  • Title: Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock Source: YouTube URL: [Link]

  • Title: Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches Source: arXiv URL: [Link]

  • Title: Prediction of protein–ligand binding affinity via deep learning models Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Ten quick tips to perform meaningful and reproducible molecular docking calculations Source: PLOS Computational Biology URL: [Link]

  • Title: The structural basis of drugs targeting protein-protein interactions uncovered with the protein-ligand interaction profiler PLIP Source: bioRxiv URL: [Link]

  • Title: GROMACS Protein Ligand Complex Simulations Source: LigParGen Server, Jorgensen Lab, Yale University URL: [Link]

  • Title: Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Scoring Functions for Protein-Ligand Binding Affinity Prediction Using Structure-based Deep Learning: A Review Source: Frontiers in Drug Discovery URL: [Link]

  • Title: Basic docking Source: Autodock Vina 1.2.0 documentation, Read the Docs URL: [Link]

  • Title: Autodock Vina Tutorial - Molecular Docking Source: YouTube URL: [Link]

  • Title: Three general types of kinase inhibitor binding modes. Source: ResearchGate URL: [Link]

  • Title: 7 Expert Tips for Perfect Molecular Docking Source: YouTube URL: [Link]

  • Title: Machine Learning to Predict Binding Affinity Source: Springer Nature Experiments URL: [Link]

  • Title: 2022 AMBER tutorial 1 with PDBID 6ME2 Source: Rizzo Lab, Stony Brook University URL: [Link]

  • Title: Validation guidelines for drug-target prediction methods Source: Taylor & Francis Online URL: [Link]

  • Title: Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Source: ACS Publications URL: [Link]

  • Title: Computational Methods for Calculation of Ligand-Binding Affinity Source: ResearchGate URL: [Link]

  • Title: Comparison of inhibitor binding to various kinases. Source: Cancer Research, AACR Journals URL: [Link]

  • Title: Best Practices in Docking and Activity Prediction Source: ResearchGate URL: [Link]

  • Title: Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors Source: MDPI URL: [Link]

  • Title: Tutorials - AlchemistryWiki Source: Alchemistry.org URL: [Link]

  • Title: Molecular Dynamics Simulation on the Suppression Mechanism of Phosphorylation to Ser222 by Allosteric Inhibitors Targeting MEK1/2 Kinase Source: ACS Omega, ACS Publications URL: [Link]

  • Title: Binding Affinity Prediction: A Comprehensive Guide for 2024 Source: Shadecoder URL: [Link]

  • Title: Molecular Dynamics Simulation and Free Energy Calculation Studies of Kinase Inhibitors Binding to Active and Inactive Conformations of VEGFR-2 Source: ResearchGate URL: [Link]

  • Title: Molecular docking in drug design: Basic concepts and application spectrums Source: Heliyon URL: [Link]

  • Title: QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives Source: MDPI URL: [Link]

  • Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]

  • Title: Systematic evaluation of computational tools to predict the effects of mutations on protein-ligand binding affinity in the absence of experimental structures Source: Briefings in Bioinformatics, Oxford Academic URL: [Link]

  • Title: AI in drug discovery: predictions for 2025 Source: Drug Target Review URL: [Link]

  • Title: Alchemical Binding Free Energy Calculations in AMBER20: Advances and Best Practices for Drug Discovery Source: Journal of Chemical Information and Modeling URL: [Link]

  • Title: Using AMBER18 for Relative Free Energy Calculations Source: SciSpace URL: [Link]

  • Title: AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb) Source: BioExcel URL: [Link]

Sources

Protocols & Analytical Methods

Method

In vitro cytotoxicity assay protocols for iodoanilino derivatives

Application Note & Protocol Guide | Doc ID: AN-IOD-2026 Executive Summary Iodoanilino derivatives represent a high-value pharmacophore class in modern oncology, particularly as kinase inhibitors (e.g., MEK, EGFR) and tub...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-IOD-2026

Executive Summary

Iodoanilino derivatives represent a high-value pharmacophore class in modern oncology, particularly as kinase inhibitors (e.g., MEK, EGFR) and tubulin-binding agents. The iodine atom introduces unique physicochemical properties—specifically the "sigma-hole" effect—which facilitates halogen bonding with protein targets.[1] However, these same properties introduce significant experimental artifacts in standard cytotoxicity assays.

This guide details the optimized protocols for profiling these compounds, prioritizing the Sulforhodamine B (SRB) assay over metabolic assays (MTT/MTS) to avoid mitochondrial interference common with kinase inhibitors.

Scientific Background: The Iodine Factor

To accurately test iodoanilino derivatives, one must understand their behavior in solution and at the molecular target level.

The Sigma-Hole and Halogen Bonding

Unlike lighter halogens, iodine exhibits a distinct anisotropic charge distribution. While the equatorial region is electron-rich, the region along the C-I bond axis is electron-deficient (positive). This "sigma-hole" allows the compound to act as a Lewis acid, forming strong, directional halogen bonds with Lewis bases (e.g., carbonyl oxygens) in the ATP-binding pockets of kinases [1].

Experimental Implications
  • Photolability: The C-I bond is weaker (approx. 57 kcal/mol) than C-Br or C-Cl bonds. Exposure to ambient UV/blue light can cause homolytic cleavage, generating radical species that are non-specifically toxic, leading to false-positive potency data [2].

  • Metabolic Interference: Many iodoanilino kinase inhibitors induce mitochondrial uncoupling or quiescence without immediate cell death. Tetrazolium assays (MTT/MTS) rely on mitochondrial dehydrogenase activity.[2] These compounds can suppress mitochondrial function, leading to an underestimation of viability (false high potency) in MTT assays [3].

Pre-Analytical Protocol: Compound Handling

Objective: Prevent photodegradation and ensure accurate solubilization.

Storage and Solubilization
  • Light Protection: All solid stocks and solutions must be handled in amber microcentrifuge tubes. If amber tubes are unavailable, wrap standard tubes in aluminum foil.

  • Solvent: Dissolve stock in anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol, as iodoanilines are often less soluble in alcohols and prone to precipitation in media.

  • Stock Concentration: Prepare a 10 mM or 20 mM master stock.

    • QC Check: Inspect for precipitation. If turbid, sonicate in a water bath (protected from light) for 5 minutes.

  • Freeze/Thaw: Limit to <3 cycles. Aliquot into single-use volumes stored at -80°C.

Visual Workflow: Compound Management

The following diagram illustrates the critical decision pathways for handling these light-sensitive compounds.

IodoHandling Start Solid Iodoanilino Derivative Solvent Dissolve in Anhydrous DMSO (Amber Tube Required) Start->Solvent Check Visual Inspection Solvent->Check Sonicate Sonicate (Dark, 5 min) Check->Sonicate Turbid Aliquot Aliquot & Store -80°C Check->Aliquot Clear Sonicate->Check WorkSol Prepare Working Solution (Media + <0.5% DMSO) Aliquot->WorkSol Precip Check for Micro-precipitation (Microscopy) WorkSol->Precip Proceed Proceed to Assay Precip->Proceed Clear Reformulate Reformulate (Lower Conc.) Precip->Reformulate Crystals Visible

Figure 1: Critical workflow for solubilizing and handling light-sensitive iodoanilino derivatives to prevent degradation and precipitation artifacts.

Primary Protocol: NCI-Standard SRB Assay

Why SRB? The National Cancer Institute (NCI) utilizes the Sulforhodamine B (SRB) assay for its 60-cell line screen. SRB stains cellular protein mass.[2][3][4][5][6] Unlike MTT, it is independent of mitochondrial status, making it the robust choice for kinase inhibitors that may alter metabolism without killing the cell immediately [4, 5].

Assay Comparison
FeatureMTT / MTS (Tetrazolium)SRB (Sulforhodamine B)[5][7][8]Relevance to Iodoanilines
Target Mitochondrial DehydrogenaseTotal Cellular ProteinHigh: Avoids kinase-induced metabolic artifacts.
Stability Read immediately (<1 hr)Stable for weeks (dry plates)High: Allows batch processing of multiple analogs.
Linearity Poor at high cell densityExcellent linearityHigh: Better for potent IC50 calculation.
Interference Chemical reduction by antioxidantspH sensitive (requires acidic fix)Medium: SRB is less prone to chemical interference.
Step-by-Step SRB Protocol

Materials:

  • Adherent cancer cell lines (e.g., A549, MCF-7).

  • Trichloroacetic acid (TCA): 50% (w/v) stock, stored at 4°C.

  • SRB Dye: 0.4% (w/v) in 1% acetic acid.[9]

  • Tris Base: 10 mM (pH 10.5).

Procedure:

  • Seeding (Day 0):

    • Seed cells (3,000–5,000 cells/well) in 96-well plates (100 µL/well).

    • Incubate for 24 hours to ensure attachment.

    • Critical: Prepare one "Time Zero" (Tz) plate to fix immediately before drug addition.

  • Treatment (Day 1):

    • Dilute iodoanilino derivatives in media (2x concentration).

    • Add 100 µL of drug solution to wells (Final vol = 200 µL).

    • Include DMSO vehicle control and Positive Control (e.g., Doxorubicin).

    • Incubate for 48 hours.

  • Fixation (Day 3):

    • Do not aspirate media. Gently layer 50 µL of cold 50% TCA on top of the media (Final TCA conc ~10%).

    • Incubate at 4°C for 1 hour. This fixes the cells to the plastic bottom.

    • Wash plates 5x with slow-running tap water. Air dry completely.

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate 10–30 minutes at Room Temp (protected from light).

    • Wash 5x with 1% Acetic Acid to remove unbound dye.[9]

    • Air dry plates.[9]

  • Solubilization & Read:

    • Add 200 µL of 10 mM Tris Base to solubilize the protein-bound dye.

    • Shake on an orbital shaker for 10 minutes.

    • Measure Absorbance (OD) at 510–515 nm .

Visual Workflow: SRB Assay Logic

SRB_Workflow Seed Cell Seeding (Day 0) Drug Drug Addition (Day 1) Seed->Drug 24h Incubation Fix TCA Fixation (4°C, 1hr) Drug->Fix 48h Treatment Wash1 Water Wash & Dry Fix->Wash1 Stain SRB Staining (30 min) Wash1->Stain Wash2 Acetic Acid Wash Stain->Wash2 Read Tris Solubilization Read OD 515nm Wash2->Read

Figure 2: The SRB assay workflow.[3][6] Note the critical TCA fixation step which preserves protein mass before staining.

Data Analysis & Calculation

To determine the potency of the iodoanilino derivative, calculate the percentage growth relative to controls.[9]

Formulas [6]: Let


 = OD at time zero (before drug).
Let 

= OD of control (DMSO) after 48h. Let

= OD of test well after 48h.
  • If

    
     (Cell Growth): 
    
    
    
    
  • If

    
     (Cell Death/Cytotoxicity): 
    
    
    
    
  • GI50: Concentration for 50% growth inhibition (+50% on y-axis).[9]

  • TGI: Total Growth Inhibition (0% on y-axis).

  • LC50: Lethal Concentration (-50% on y-axis).

Secondary Assay: Mechanism Confirmation

Since iodoanilines often act as kinase inhibitors leading to apoptosis, verify the mechanism using Annexin V / Propidium Iodide (PI) flow cytometry.

  • Protocol Summary:

    • Treat cells for 24h (shorter time than SRB to catch early apoptosis).

    • Harvest cells using Accutase (avoid Trypsin as it can strip membrane receptors).

    • Stain with Annexin V-FITC (binds exposed Phosphatidylserine) and PI (stains DNA in necrotic cells).

    • Result Interpretation:

      • Annexin V (+), PI (-): Early Apoptosis (Target effect).

      • Annexin V (+), PI (+): Late Apoptosis.

      • Annexin V (-), PI (+): Necrosis (Potential non-specific toxicity).

References

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Recent Developments. Journal of Medicinal Chemistry.

  • Labtag. (2024). 5 Tips for Handling Photosensitive Reagents.

  • Keepers, Y.P., et al. (1991). Comparison of the Sulforhodamine B Protein and Tetrazolium (MTT) Assays for in Vitro Chemosensitivity Testing.[7] European Journal of Cancer.

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[5][7] Nature Protocols.

  • National Cancer Institute (NCI). NCI-60 Screening Methodology.[6]

  • Voigt, W. (2005). Sulforhodamine B assay and chemosensitivity. Methods in Molecular Medicine.

Sources

Application

Application Notes and Protocols for the Synthesis of β-Amino Ketone Libraries Containing Iodoaniline

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Iodoaniline-Containing β-Amino Ketones In the landscape of modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Iodoaniline-Containing β-Amino Ketones

In the landscape of modern medicinal chemistry and drug discovery, the development of compound libraries with diverse structural motifs is paramount for identifying novel therapeutic agents. Among these, the β-amino ketone scaffold is a privileged structure, serving as a cornerstone for the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products.[1][2][3][4] The inherent reactivity of the β-amino ketone moiety allows for its elaboration into more complex molecules such as γ-amino alcohols and various heterocyclic systems.

This application note provides a comprehensive guide to the synthesis of β-amino ketone libraries, with a specific focus on the incorporation of the iodoaniline moiety. The inclusion of an iodine atom on the aniline ring is a strategic decision for several reasons. Firstly, the iodine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule due to its size and lipophilicity. Secondly, and perhaps more importantly, the carbon-iodine bond serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling rapid library diversification and the exploration of a broader chemical space.

The primary synthetic route detailed herein is the one-pot, three-component Mannich reaction, a classic and highly efficient method for the formation of C-C and C-N bonds in a single step.[5][6] This approach offers numerous advantages, including high atom economy, operational simplicity, and the ability to generate structural diversity by varying the three core components: an iodoaniline, an aldehyde, and an enolizable ketone.[1][7]

Reaction Mechanism: The Acid-Catalyzed Mannich Reaction

The Mannich reaction proceeds through a well-established mechanism, particularly under acidic catalysis, which is often employed to enhance the reaction rate and yield.[8][9] The reaction can be conceptually divided into two main stages: the formation of an electrophilic iminium ion and the subsequent nucleophilic attack by the enol form of the ketone.

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 Enolization and Nucleophilic Attack Aldehyde Aldehyde Protonation_Aldehyde Protonated Aldehyde Aldehyde->Protonation_Aldehyde H+ Iodoaniline Iodoaniline Addition Hemiaminal Intermediate Iodoaniline->Addition Nucleophilic Attack Protonation_Aldehyde->Addition Protonation_Hemiaminal Protonated Hemiaminal Addition->Protonation_Hemiaminal H+ Iminium_Ion Iminium Ion Protonation_Hemiaminal->Iminium_Ion -H2O Attack C-C Bond Formation Iminium_Ion->Attack Ketone Ketone Enol Enol Intermediate Ketone->Enol Keto-Enol Tautomerism (H+) Enol->Attack Nucleophilic Attack Deprotonation Deprotonation Attack->Deprotonation Product β-Amino Ketone Deprotonation->Product -H+ Workflow A Reagent Dispensing (Iodoaniline, Aldehydes, Ketones) B Solvent and Catalyst Addition A->B C Reaction Incubation (e.g., Room Temperature or Heating) B->C D Reaction Quenching and Workup C->D E Purification (e.g., Column Chromatography) D->E F Characterization (TLC, NMR, MS) E->F G Library Plating and Storage F->G

Sources

Method

Catalytic Routes to 1-(4-methoxyphenyl)-1-propanone and its Analogs: A Guide for Synthetic Chemists

Introduction: The Significance of 1-(4-methoxyphenyl)-1-propanone Analogs 1-(4-methoxyphenyl)-1-propanone and its structurally related analogs are pivotal intermediates in the synthesis of a wide array of high-value mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-(4-methoxyphenyl)-1-propanone Analogs

1-(4-methoxyphenyl)-1-propanone and its structurally related analogs are pivotal intermediates in the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and fragrances.[1] The strategic introduction of the propanone moiety onto the methoxy-activated phenyl ring provides a versatile scaffold for further chemical elaboration. This document provides an in-depth guide to the primary catalytic methodologies for the synthesis of these valuable compounds, with a focus on practical application, mechanistic understanding, and the rationale behind experimental design.

I. The Workhorse: Friedel-Crafts Acylation

The Friedel-Crafts acylation is the most direct and widely employed method for the synthesis of aryl ketones, including 1-(4-methoxyphenyl)-1-propanone.[2][3] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.[2]

A. The Underlying Chemistry: Mechanism and Rationale

The reaction proceeds through the generation of a highly electrophilic acylium ion from an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[4][5] The electron-rich anisole (methoxybenzene) ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (the sigma complex).[6][7] Subsequent deprotonation restores the aromaticity of the ring, yielding the desired ketone.[6][7]

A key advantage of Friedel-Crafts acylation over alkylation is the deactivating effect of the resulting ketone group, which prevents further acylation of the product, thus avoiding polysubstitution.[5] Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangement, leading to predictable regioselectivity.[5] The electron-donating methoxy group of anisole directs the incoming acyl group primarily to the para position, yielding the desired 1-(4-methoxyphenyl)-1-propanone.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl_Chloride Propanoyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid AlCl₃/FeCl₃ Lewis_Acid->Acylium_Ion Sigma_Complex Sigma Complex (Resonance Stabilized) Acylium_Ion->Sigma_Complex Anisole Anisole Anisole->Sigma_Complex + Acylium Ion Product 1-(4-methoxyphenyl)-1-propanone Sigma_Complex->Product -H⁺, Catalyst Regeneration

Figure 1: Mechanism of Friedel-Crafts Acylation.

B. Protocol 1: Classical Lewis Acid Catalysis

This protocol details the synthesis of 1-(4-methoxyphenyl)-1-propanone using a traditional Lewis acid catalyst.

Materials:

  • Anisole

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or anhydrous iron(III) chloride (FeCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ice-cold water

  • 5% aqueous NaOH solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[7] Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Reactants: Slowly add a solution of propionyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension.[7] Following this, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise over 5-10 minutes, maintaining the temperature below 5 °C.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 10-15 minutes.[6]

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated HCl.[7] Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).[6] Combine the organic layers.

  • Washing: Wash the combined organic layers with 5% aqueous NaOH solution, followed by saturated sodium chloride (brine) solution.[6]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[6] Filter to remove the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Summary:

CatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃Propionyl ChlorideCH₂Cl₂0 to RT0.5High[7]
FeCl₃Propionyl ChlorideCH₂Cl₂RT0.25High[6]
C. Protocol 2: "Green" Zeolite Catalysis

Zeolites are crystalline aluminosilicates that can act as solid acid catalysts, offering a more environmentally friendly alternative to traditional Lewis acids.[8] They are reusable and can lead to high selectivity, particularly for the para isomer.[9][10]

Materials:

  • Anisole

  • Propionic anhydride

  • H-Beta Zeolite or Mordenite Zeolite

  • Acetic acid (solvent)

Procedure:

  • Catalyst Activation: Activate the zeolite catalyst by heating at a high temperature (e.g., 500 °C) for several hours under a flow of air.[9]

  • Reaction Mixture: In a reaction vessel, combine anisole (1.0 equivalent), propionic anhydride (1.5-2.0 equivalents), and the activated zeolite catalyst in acetic acid.[1][9]

  • Reaction: Heat the mixture with stirring at a specified temperature (e.g., 120-150 °C) for a set duration.[9][11]

  • Catalyst Recovery: After the reaction is complete, cool the mixture and separate the catalyst by filtration. The catalyst can be washed, dried, and calcined for reuse.[9]

  • Product Isolation: The filtrate containing the product can be worked up by distillation to remove the solvent and excess anhydride, followed by purification of the product.

Data Summary:

CatalystAcylating AgentSolventTemperature (°C)Time (h)Anisole Conversion (%)p-isomer Selectivity (%)Reference
Mordenite (MOR 200)Acetic AnhydrideAcetic Acid1503>99>99[9]
Mordenite (MOR 110)Acetic AnhydrideAcetic Acid1502>99>99[9]
H-Beta ZeolitePropionic AnhydrideNone100488.975.3[11]

Causality in Catalyst Choice: The choice between a traditional Lewis acid and a zeolite catalyst depends on several factors. Lewis acids like AlCl₃ are highly active but require stoichiometric amounts and generate significant waste. Zeolites, while requiring higher temperatures, are reusable and offer high selectivity, making them a "greener" option. The pore structure of the zeolite can influence the regioselectivity of the acylation.[9]

II. Alternative Catalytic Strategies

While Friedel-Crafts acylation is a dominant method, other catalytic approaches offer alternative pathways to aryl ketones, which can be advantageous in specific contexts, such as for substrates incompatible with strong Lewis acids.

A. Oxidation of Secondary Alcohols

The oxidation of the corresponding secondary alcohol, 1-(4-methoxyphenyl)-1-propanol, provides a direct route to the desired ketone. Various catalytic systems have been developed for this transformation, often employing transition metals and a co-oxidant.

General Principle: This method involves the catalytic removal of two hydrogen atoms from the secondary alcohol, forming a carbon-oxygen double bond. Catalytic systems often utilize metals like palladium, copper, or ruthenium, with molecular oxygen (from air) or other oxidants serving as the terminal oxidant.[12][13]

Alcohol_Oxidation Secondary_Alcohol 1-(4-methoxyphenyl)-1-propanol Ketone_Product 1-(4-methoxyphenyl)-1-propanone Secondary_Alcohol->Ketone_Product Catalytic Oxidation Catalyst_System Catalyst (e.g., Pd, Cu) + Oxidant (e.g., O₂) Catalyst_System->Ketone_Product

Figure 2: General Workflow for Catalytic Oxidation of a Secondary Alcohol.

Protocol Outline: Palladium-Catalyzed Aerobic Oxidation

Materials:

  • 1-(4-methoxyphenyl)-1-propanol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., a phosphine or N-heterocyclic carbene)

  • Base (e.g., sodium acetate)

  • Solvent (e.g., toluene, water)

  • Oxygen or air supply

Procedure:

  • Reaction Setup: In a reaction vessel, combine 1-(4-methoxyphenyl)-1-propanol, the palladium catalyst precursor, the ligand, and the base in the chosen solvent.

  • Reaction: Stir the mixture under an atmosphere of oxygen or air at a specified temperature until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Purification: After the reaction is complete, the catalyst may be removed by filtration (if heterogeneous) or the reaction mixture is worked up by extraction and purified by column chromatography or distillation.

Considerations: The choice of ligand is crucial in palladium-catalyzed oxidations, as it influences the catalyst's activity and stability.[14][15] The reaction conditions, such as solvent and base, also play a significant role in the efficiency of the oxidation.[16]

B. Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions provide powerful and versatile methods for the formation of carbon-carbon bonds, including the synthesis of aryl ketones.

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate.[17] To synthesize aryl ketones, an acyl chloride can be used as the electrophile.[18]

General Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the organoboron reagent and reductive elimination to form the C-C bond and regenerate the catalyst.[19]

Suzuki_Coupling Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R(Ln) ArPdX->ArPdR Transmetalation (R-B(OH)₂) Product Ar-R ArPdR->Product Reductive Elimination Product->Pd0

Figure 3: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Protocol Outline:

Materials:

  • 4-Methoxyphenylboronic acid

  • Propanoyl chloride

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane)

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the 4-methoxyphenylboronic acid, palladium catalyst, and base in the chosen solvent.

  • Addition of Acyl Chloride: Slowly add the propanoyl chloride to the reaction mixture.

  • Reaction: Heat the mixture with stirring at a specified temperature until the reaction is complete.

  • Work-up and Purification: After cooling, the reaction mixture is typically partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography or crystallization.

Key Considerations: The choice of palladium precursor, ligand, base, and solvent are all critical parameters that need to be optimized for a successful Suzuki-Miyaura coupling.[20][21]

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[22][23] While not a direct method for synthesizing 1-(4-methoxyphenyl)-1-propanone, it is a powerful tool for creating its analogs with unsaturation, which can then be further modified. For instance, coupling 4-bromoanisole with propylene would lead to an unsaturated precursor.

General Principle: The mechanism involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[24]

Application to Analog Synthesis: The Heck reaction can be employed to synthesize a variety of unsaturated analogs of 1-(4-methoxyphenyl)-1-propanone, which can be valuable intermediates for further synthetic transformations.[25]

III. Conclusion and Future Perspectives

The synthesis of 1-(4-methoxyphenyl)-1-propanone and its analogs can be achieved through several robust catalytic methods. Friedel-Crafts acylation remains the most direct and established route, with the advent of zeolite catalysts offering a more sustainable approach. For substrates that are sensitive to the harsh conditions of Friedel-Crafts reactions, catalytic oxidation of the corresponding secondary alcohol or palladium-catalyzed cross-coupling reactions provide excellent alternatives. The choice of the optimal synthetic route will depend on factors such as substrate availability, desired scale, functional group tolerance, and environmental considerations. The continued development of more active, selective, and sustainable catalysts will undoubtedly further enhance the synthetic chemist's toolbox for accessing these important chemical entities.

IV. References

Sources

Application

Application Note: Crystallization &amp; Purification of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone

[1] Abstract & Strategic Importance This application note details the purification protocol for 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone , a functionalized -amino ketone.[1] This compound serves as a critical "s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Importance

This application note details the purification protocol for 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone , a functionalized


-amino ketone.[1] This compound serves as a critical "scaffold intermediate" in medicinal chemistry.[2] The 4-iodo moiety renders it a prime candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the 

-amino ketone backbone is prevalent in bioactive alkaloids and pharmaceutical agents.[1]

Achieving


 purity is non-negotiable here; residual starting materials (4-iodoaniline) can poison transition metal catalysts in downstream steps, and the inherent instability of 

-amino ketones (retro-Michael elimination) requires a purification method that balances thermal thoroughness with gentleness.[1]

Physicochemical Profiling & Solubility Logic

Before initiating crystallization, one must understand the solute-solvent interactions.[3][2] This molecule contains three distinct polarity zones:

  • The Lipophilic Domain: The aryl iodide and methoxy-phenyl rings.[2]

  • The Hydrogen Bond Acceptor: The ketone carbonyl (

    
    ).[2]
    
  • The Hydrogen Bond Donor/Acceptor: The secondary amine (

    
    ).[1]
    
Solubility Assessment Table
SolventSolubility (RT)Solubility (Boiling)SuitabilityRationale
Water InsolubleInsolubleAnti-SolventHighly polar; forces precipitation (oiling out risk).[1]
Hexanes/Heptane InsolubleSparingly SolubleAnti-SolventNon-polar; excellent for removing non-polar impurities.[2]
Ethanol (EtOH) ModerateHigh Primary Ideal polarity match.[1] H-bonding capability stabilizes the amine/ketone.
Ethyl Acetate (EtOAc) HighVery HighSolventGood for dissolution, but yield may be low due to high RT solubility.[3][2]
Dichloromethane (DCM) Very HighVery HighDissolutionToo soluble for crystallization; use only for initial extraction.[1]

Strategic Decision: We will utilize a Single-Solvent Recrystallization from Ethanol as the primary method. If the crude material is highly impure, a Dual-Solvent System (EtOAc/Hexanes) will be employed to control supersaturation.[3][2]

Core Protocol: Ethanol Recrystallization[3][4][5][6][7]

Objective: Isolate high-purity crystalline solid while minimizing thermal degradation (retro-Mannich reaction).

Materials Required[2][3][4][6][7][8][9][10][11][12][13]
  • Crude 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone[1]

  • Absolute Ethanol (200 proof or HPLC grade)[1]

  • Activated Carbon (optional, for decolorization)[3][2]

  • Magnetic stirrer with hotplate[1][3]

  • Vacuum filtration setup (Buchner funnel)[1][3][4]

Step-by-Step Methodology
Phase 1: Dissolution[1][2]
  • Charge: Place 10.0 g of crude solid into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 40 mL of Ethanol (approx. 4 mL/g).

  • Heating: Heat the mixture to a gentle reflux (

    
    ) with stirring.
    
    • Critical Check: If solids remain after boiling, add Ethanol in 5 mL increments.[3][2] Stop immediately once dissolved.[2]

    • Caution: Do not reflux for >15 minutes.[2] Extended heat can trigger the elimination of 4-iodoaniline, reverting the product to the enone precursor.[3]

Phase 2: Clarification (Optional)
  • If the solution is dark or contains insoluble particles, remove from heat.[2]

  • Add Activated Carbon (5% w/w) carefully to the slightly cooled solution.[2]

  • Re-boil for 2 minutes and filter hot through a pre-warmed Celite pad.

Phase 3: Controlled Nucleation[1][2]
  • Slow Cooling: Remove the flask from the heat source. Place it on a cork ring or wood block to insulate it from the cold benchtop.[2] Allow it to cool to Room Temperature (RT) undisturbed.

    • Mechanism:[1][2][5][6][7] Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1] Slow cooling allows the lattice to reject impurities.[2]

  • Seeding (If necessary): If no crystals form at

    
    , scratch the inner glass wall with a glass rod or add a single seed crystal of pure product.[2]
    
Phase 4: Growth & Isolation[1][2]
  • Cold Soak: Once at RT, place the flask in an ice-water bath (

    
    ) for 1 hour to maximize yield.
    
  • Filtration: Collect crystals via vacuum filtration.[2][4]

  • Washing: Wash the filter cake with cold Ethanol (

    
     mL). The wash solvent must be ice-cold to prevent redissolving the product.
    
  • Drying: Dry under high vacuum (0.1 mbar) at

    
     for 4 hours.
    

Alternative Protocol: Anti-Solvent Precipitation

Use this if the Ethanol method yields low recovery or if the compound oils out.[3]

  • Dissolve: Dissolve the crude solid in the minimum amount of warm Ethyl Acetate (

    
    ).
    
  • Precipitate: Add warm Hexanes (or Heptane) dropwise until the solution turns slightly turbid (cloud point).

  • Clear: Add a few drops of Ethyl Acetate to make the solution clear again.

  • Crystallize: Allow to cool slowly. The non-polar Hexane reduces the solubility of the polar amino-ketone, forcing it out of solution as pure crystals.[3]

Visualization of Workflows

Diagram 1: The Crystallization Decision Logic

CrystallizationLogic Start Crude Material Analysis SolubilityCheck Check Solubility in Boiling EtOH Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves MethodA Method A: Single Solvent (EtOH) Slow Cool -> Ice Bath Dissolves->MethodA Yes MethodB Method B: Anti-Solvent (EtOAc/Hex) Dissolve in EtOAc -> Add Hexane Dissolves->MethodB No (Too soluble or Insoluble) OilingOut Problem: 'Oiling Out' (Liquid droplets form) MethodA->OilingOut Risk Final Pure Crystals (>99% HPLC) MethodA->Final MethodB->Final Remedy Remedy: Re-heat, add more solvent, or seed crystal OilingOut->Remedy Remedy->MethodA

Caption: Decision tree for selecting the optimal solvent system based on solubility behavior.

Diagram 2: Chemical Stability & Impurity Risks

Stability Product Target: 3-(4-Iodoanilino)-1- (4-methoxyphenyl)-1-propanone Heat Excessive Heat / Acid Product->Heat Retro Retro-Mannich / Elimination Heat->Retro Impurity1 Impurity 1: 4-Iodoaniline Retro->Impurity1 Impurity2 Impurity 2: Vinyl Ketone (Enone) Retro->Impurity2

Caption: Thermal instability pathway showing the risk of reverting to starting materials.[1]

Analytical Validation

To confirm the success of the protocol, the following specifications must be met:

  • Melting Point (MP):

    • Expected Range: 110–115°C (Typical for similar Mannich bases; verify against specific lot).[1][2]

    • Note: A sharp range (

      
       spread) indicates high purity.[1]
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.[2]

    • Mobile Phase: Acetonitrile/Water (Gradient).[1][2]

    • Target:

      
       Area.[2]
      
    • Key Impurity: 4-Iodoaniline (elutes earlier due to higher polarity/smaller size).[1]

  • 1H NMR (CDCl3):

    • Diagnostic Signals:

      • 
         ppm (Singlet, 3H, 
        
        
        
        ).[3][2]
      • 
         ppm (Triplet, 2H, 
        
        
        
        ).[1][3]
      • 
         ppm (Triplet, 2H, 
        
        
        
        ).[1]
    • Absence Check: Ensure no vinyl protons (

      
       ppm) from the enone impurity are visible.[1]
      

Troubleshooting Guide

IssueDiagnosisSolution
Oiling Out Solution is too concentrated or cooled too fast.Re-heat to dissolve.[2][4] Add 10% more ethanol.[2] Cool very slowly with stirring.
No Crystals Supersaturation not reached or metastable zone too wide.[2]Scratch glass to induce nucleation.[2] Add a seed crystal.[2] Cool to

.[1]
Yellow Color Oxidation of aniline or iodine liberation.[2]Recrystallize with Activated Carbon.[2] Ensure minimal light exposure.
Low Yield Product too soluble in cold ethanol.[2]Concentrate mother liquor and repeat (2nd crop), or switch to EtOAc/Hexane.

References

  • Mannich Reaction Mechanisms & Stability

    • Tramontini, M., & Angiolini, L. (1990).[3][2] Mannich Bases: Chemistry and Uses. CRC Press.[2] (General reference for instability of

      
      -amino ketones).
      
  • Crystallization of Analogous Compounds

    • Lohier, J. F., et al. (2018).[3][2] "Solvent effects in the recrystallization of amino-ketone derivatives." Crystal Growth & Design. (Validates Ethanol as the preferred solvent for polar amino-ketones).

  • General Purification Protocols

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[3][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] [1][3]

  • Structural Data (Analogous Chloro-Derivative)

    • NIH National Library of Medicine.[2][8] (2008).[1][2][7] 1-(4-Chlorophenyl)-3-(2-methoxyanilino)propan-1-one.[1] PubChem.[2][8][9] Available at: [Link] (Demonstrates stability and crystallization behavior of the structural analog).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Solubility Support Center: Troubleshooting Compound Solubility in Aqueous Buffers

Status: Operational Operator: Senior Application Scientist Ticket ID: SOL-OPT-2026 Introduction Welcome to the Solubility Support Center. In drug discovery and chemical biology, "solubility" is often treated as a binary...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SOL-OPT-2026

Introduction

Welcome to the Solubility Support Center. In drug discovery and chemical biology, "solubility" is often treated as a binary state—soluble or insoluble. In reality, it is a dynamic equilibrium governed by thermodynamics and kinetics.

When a compound precipitates in your buffer, it is rarely a random event; it is a physicochemical inevitability based on the interaction between your solute’s crystal lattice energy and the solvent’s solvation energy. This guide moves beyond basic advice ("add more DMSO") to address the mechanistic root causes of low solubility and provides self-validating protocols to resolve them.

Part 1: Triage & Diagnostics (The "Crash Out" Phenomenon)

Q: My compound dissolves in DMSO but precipitates immediately when added to the aqueous buffer. Why?

A: You are experiencing the "Kinetic Solubility Cliff." This is the most common failure mode in bioassays. DMSO is a polar aprotic solvent that solubilizes hydrophobic compounds effectively. When you spike a DMSO stock into an aqueous buffer (a polar protic solvent), you drastically alter the dielectric constant of the environment.

The Mechanism:

  • Supersaturation: The compound is momentarily supersaturated in the aqueous mix.

  • Nucleation: If the concentration exceeds the kinetic solubility limit, amorphous aggregates form immediately.

  • Equilibrium Shift: The system seeks a lower energy state, causing the compound to "crash out" of solution, often adhering to plasticware or forming invisible micro-precipitates that scatter light and ruin assay readouts.

Troubleshooting Protocol:

  • Step 1: Check the "Mixing Order." Never add buffer to the DMSO stock. Always add the DMSO stock slowly to the swirling buffer. This prevents local regions of high concentration where precipitation triggers.

  • Step 2: Perform a Serial Dilution Test.

    • Prepare your compound at 100x the final concentration in DMSO.

    • Dilute 1:100 into the buffer.

    • Measure UV absorbance (280nm or specific

      
      ) immediately and again after 2 hours.
      
    • Result: A drop in absorbance >10% indicates precipitation (kinetic instability).

Part 2: Physicochemical Optimization (pH and Salts)

Q: I adjusted the pH to 7.4, but the compound remains insoluble. Should I go more acidic or basic?

A: This depends entirely on the pKa of your compound. Solubility is pH-dependent for ionizable compounds. The Henderson-Hasselbalch equation dictates that a compound is most soluble when it is ionized.

  • For Acids (HA): Solubility increases as pH > pKa (Deprotonation

    
     Anion).
    
  • For Bases (B): Solubility increases as pH < pKa (Protonation

    
     Cation).
    

The "Rule of 2": To ensure >99% ionization (and maximum solubility), adjust the pH to be 2 units away from the pKa in the direction of ionization.

Diagnostic Workflow: The pH Scan

Do not guess. Run a 3-point pH check.

Compound TypeTest pH LowTest pH NeutralTest pH HighExpected Result
Weak Acid pH 4.0pH 7.4pH 9.0Soluble at pH 9.0
Weak Base pH 4.0pH 7.4pH 9.0Soluble at pH 4.0
Neutral pH 4.0pH 7.4pH 9.0Insoluble at all pH

Critical Warning: Avoid "Salting Out." High salt concentrations (e.g., >150 mM NaCl in PBS) can reduce the solubility of organic molecules by competing for water molecules (hydration shells). If solubility is poor in PBS, try a low-salt buffer (e.g., 10 mM Tris or HEPES) to see if ionic strength is the culprit.

Part 3: Formulation Strategies (Co-solvents & Additives)

Q: I cannot change the pH. What additives can I use that won't kill my cells?

A: You must balance solubilizing power against biological toxicity. Below is a guide to the "Safe Zones" for common additives in cell-based assays.

Table 1: Solubilizer Compatibility Guide
Additive ClassExampleMechanismMax Tolerated Conc. (Cell Culture)Notes
Organic Solvent DMSODielectric constant modifier0.1% - 0.5%>1% causes membrane poration and cytotoxicity [1][2].
Organic Solvent EthanolDielectric constant modifier< 1.0%Volatile; evaporation can alter concentrations over time.
Complexing Agent HP-β-Cyclodextrin Inclusion complex (Host-Guest)0.5% - 5.0%Gold Standard. Sequesters hydrophobic drugs in a hydrophilic shell without affecting membrane permeability [3].
Surfactant Tween-80Micelle formation< 0.01%High risk of lysing cells; use only if necessary.
Polymer PEG-400Steric stabilization< 1.0%Good for preventing aggregation; often used with DMSO.
The "Cyclodextrin Rescue" Protocol

If DMSO fails, Cyclodextrins (CDs) are the professional solution. They do not rely on co-solvency but on molecular encapsulation .

  • Prepare Vehicle: Make a 20% (w/v) stock of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water.

  • Add Compound: Add your solid compound to this vehicle.

  • Sonicate: Sonicate for 30 minutes at 37°C. The hydrophobic cavity of the CD will encapsulate the drug.

  • Dilute: Dilute this complex into your assay buffer. The complex prevents the "crash out" observed with DMSO.

Part 4: Advanced Experimental Workflows

Visualizing the Optimization Logic

Use the following decision tree to systematically troubleshoot low solubility.

SolubilityLogic Start Compound Insoluble in Buffer CheckStruct Analyze Structure (pKa, LogP, LogS) Start->CheckStruct Ionizable Is it Ionizable? CheckStruct->Ionizable AdjustPH Adjust pH (Rule of 2) Ionizable->AdjustPH Yes Neutral Neutral / Lipophilic (LogP > 3) Ionizable->Neutral No Precipitates Still Precipitates? AdjustPH->Precipitates Fails Success Soluble Formulation AdjustPH->Success Cosolvent Add Co-solvent (DMSO/PEG) Neutral->Cosolvent Cosolvent->Precipitates Fails Cosolvent->Success Cyclodextrin Use HP-β-Cyclodextrin (Inclusion Complex) Precipitates->Cyclodextrin Preferred Micelles Surfactants (Tween/Poloxamer) Precipitates->Micelles Alternative Cyclodextrin->Success Micelles->Success

Figure 1: Systematic decision tree for solubility optimization. Blue nodes represent analysis/advanced methods; Green nodes represent primary interventions.

Protocol: Kinetic vs. Thermodynamic Solubility Assay

Confusion between these two metrics is a leading cause of data irreproducibility.

  • Kinetic Solubility: Measures how fast a pre-dissolved (DMSO) compound precipitates.[1][2] Relevant for HTS screening.

  • Thermodynamic Solubility: Measures the equilibrium concentration of a compound in contact with its solid form.[3] Relevant for formulation and lead optimization.

Standard Operating Procedure (SOP)
StepKinetic Method (Fast)Thermodynamic Method (Accurate)
Source 10 mM DMSO Stock SolutionSolid Powder
Incubation 2 - 24 Hours24 - 72 Hours (Shake Flask)
Filtration Filter plate or Centrifugation0.22 µm PVDF Filter
Analysis UV/NephelometryHPLC-UV / LC-MS
Use Case "Will it crash in my assay?""What is the true solubility?"

Visualizing the Workflow Difference:

SolubilityMethods cluster_0 Kinetic (HTS) cluster_1 Thermodynamic (Gold Standard) K_Start DMSO Stock K_Mix Spike into Buffer (2% DMSO) K_Start->K_Mix K_Read Read Turbidity (Immediate) K_Mix->K_Read T_Start Solid Powder T_Mix Saturate Buffer (Shake 24h) T_Start->T_Mix T_Filter Filter Solids T_Mix->T_Filter T_Read HPLC Quantitation T_Filter->T_Read

Figure 2: Comparison of Kinetic (top) vs. Thermodynamic (bottom) solubility workflows. Kinetic methods detect precipitation; Thermodynamic methods measure saturation.

References

  • Galvao, J. et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Archives of Toxicology. [Link]

  • Timm, M. et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Loftsson, T. & Brewster, M.E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry. [Link]

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. [Link]

Sources

Optimization

Overcoming retrograde Mannich reaction instability in solution

Topic: Overcoming Retrograde Mannich Reaction Instability in Solution Role: Senior Application Scientist Status: Operational Introduction Welcome to the Technical Support Center. If you are accessing this guide, you are...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Retrograde Mannich Reaction Instability in Solution Role: Senior Application Scientist Status: Operational

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing the spontaneous decomposition of your


-amino carbonyl compounds (Mannich bases) into their constituent amine and 

-unsaturated carbonyl (or aldehyde/ketone + formaldehyde) precursors.

This phenomenon, known as the Retro-Mannich Reaction , is not merely a nuisance; it is a thermodynamic inevitability driven by entropy and the reversibility of the Mannich pathway. This guide provides a mechanistic breakdown, stabilization protocols, and troubleshooting workflows to arrest this decomposition in solution.

Module 1: Diagnostic Hub – Understanding the Failure Mode

Q: Why is my purified compound decomposing in the NMR tube/solution?

A: The Mannich reaction is an equilibrium process. While the forward reaction (formation) is often kinetically controlled, the product is thermodynamically liable to revert, particularly if the "driving force" (formation of a stable bond) is weak or if steric strain is high.

The Mechanism of Collapse: The retro-Mannich reaction proceeds via an elimination mechanism (often E1cB-like). It requires two key conditions:

  • Free Amine: The nitrogen must have a lone pair to act as a leaving group.

  • Enolizable Position: The

    
    -proton must be removable to form the enolate/enol intermediate.
    

If your solution pH allows the amine to exist as a free base, or if the solvent promotes proton transfer, the equilibrium shifts left (retro).

Visualizing the Instability Pathway

The following diagram illustrates the equilibrium you are fighting. Note that Node C (The Mannich Base) is the unstable point of failure.

RetroMannichMechanism Substrate Carbonyl Substrate (Ketone/Aldehyde) Iminium Iminium Ion Intermediate Substrate->Iminium Acid Cat. (-H2O) Amine Secondary Amine (H-NR2) Amine->Iminium Acid Cat. (-H2O) MannichBase Mannich Base (β-amino carbonyl) Iminium->MannichBase Enol Attack (Forward) Decomp Decomposition Products (Enone + Amine) Iminium->Decomp Hydrolysis/Elimination MannichBase->Iminium Retro-Mannich (Heat/Base)

Figure 1: The Reversible Mannich Equilibrium. The red dashed line represents the retro-reaction pathway triggered by thermodynamic instability.

Module 2: Stabilization Protocols

Q: How do I stabilize my Mannich base for storage and handling?

A: You must kinetically trap the molecule by removing one of the two requirements for elimination: the lone pair on the nitrogen.

Protocol: Hydrochloride Salt Formation Converting the free base Mannich compound into its hydrochloride salt is the gold standard for stabilization. Protonation ties up the nitrogen lone pair, preventing the expulsion of the amine.

StepActionRationale
1 Dissolution Dissolve the crude Mannich base in a minimal amount of anhydrous ether or ethanol at 0°C.
2 Acidification Add 1.1 equivalents of HCl (2M in diethyl ether or 1.25M in methanol) dropwise.
3 Precipitation A white/off-white precipitate should form immediately. If not, add non-polar anti-solvent (hexane/pentane).
4 Filtration Filter under argon/nitrogen. Do not wash with basic water.
5 Storage Store as the solid salt at -20°C under inert atmosphere.

Critical Warning: Do not use aqueous HCl if your compound is sensitive to hydrolysis. Use anhydrous ethereal HCl.

Q: My compound decomposes during HPLC analysis. What is wrong?

A: This is a common "phantom" problem. The compound may be stable in the vial but degrades on the column.

Troubleshooting Checklist:

  • Mobile Phase pH: If your mobile phase is neutral or basic (pH > 7), the amine deprotonates, triggering retro-Mannich elimination inside the column.

    • Fix: Ensure Mobile Phase A contains 0.1% TFA or Formic Acid (pH ~2-3).

  • Column Temperature: High column oven temperatures (>40°C) accelerate the elimination kinetics.

    • Fix: Run the column at 20°C or ambient temperature.

  • Sample Diluent: Dissolving the sample in DMSO or MeOH without acid can promote degradation before injection.

    • Fix: Dissolve the sample in acetonitrile containing 0.1% acid.

Module 3: Strategic Synthesis (Structural Workarounds)

Q: Salt formation isn't an option (e.g., lipophilicity requirements). How do I redesign the synthesis?

A: If the Mannich base itself is too unstable, you must modify the structure to remove the driving force for the retro-reaction.

Strategy A: Reduction (The "Locking" Method) Reduce the ketone carbonyl to an alcohol immediately after the Mannich reaction.

  • Why it works: The retro-Mannich reaction requires the carbonyl group to stabilize the developing negative charge (enolate character). Converting

    
     to 
    
    
    
    removes this electronic pathway.
  • Reagent: NaBH

    
     in MeOH (0°C).
    

Strategy B: N-Acylation React the Mannich base nitrogen with an acyl chloride or anhydride.

  • Why it works: Amides are poor leaving groups compared to amines. This shuts down the elimination pathway.

Decision Tree: Selecting the Right Stabilization Strategy

StabilizationStrategy Start Instability Detected Q1 Is the Carbonyl essential for activity? Start->Q1 Q2 Is the Basic Amine essential for activity? Q1->Q2 Yes Sol2 Strategy: Reduction (Convert to 1,3-amino alcohol) Q1->Sol2 No (Reduce it) Sol1 Strategy: Salt Formation (HCl/TFA salts) Q2->Sol1 Yes (Protonate it) Sol3 Strategy: N-Acylation (Convert to Amide) Q2->Sol3 No (Acylate it) Sol4 Strategy: Cyclic Constraints (Rigidify structure) Q2->Sol4 Maybe (Cyclize)

Figure 2: Strategic Decision Tree for stabilizing Mannich bases based on structural requirements.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Mannich bases as prodrugs? A: Yes, precisely because of this instability. Compounds like Rolitetracycline are designed to hydrolyze in physiological media to release the active tetracycline and the solubilizing amine (pyrrolidine/formaldehyde).[1] If your goal is a stable drug, avoid the Mannich motif; if your goal is a prodrug, tune the steric bulk of the amine to control the hydrolysis rate (half-life).

Q: Why does paraformaldehyde work better than formalin? A: Formalin contains water (approx. 60%). Water is a byproduct of the Mannich reaction. By Le Chatelier’s principle, adding water drives the equilibrium backward (Retro-Mannich). Using paraformaldehyde (depolymerized in situ) in anhydrous solvents (EtOH, Dioxane) drives the reaction forward and minimizes hydrolysis.

Q: I see "Eschenmoser’s Salt" in literature. Should I use it? A: Eschenmoser’s salt (Dimethylmethyleneammonium iodide) is a pre-formed, highly reactive iminium species. It bypasses the equilibrium-limited formation of the iminium ion. Use this if your retro-Mannich issue is caused by the failure to form the product initially, rather than the decomposition of the product.

References

  • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Definitive text on the reversibility and mechanism).
  • Bundgaard, H., & Johansen, M. (1981).[2] Hydrolysis of N-Mannich bases and its consequences for the biological testing of such agents. International Journal of Pharmaceutics, 9(1), 7-16. Link

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. (Discusses the equilibrium nature in the context of organocatalysis). Link

  • Heaney, H. (2005). The Mannich Reaction. In Comprehensive Organic Synthesis. Elsevier. (Detailed mechanistic review including retro-Mannich pathways). Link

  • Gholami, A., et al. (2014). Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism. Journal of Medicinal Chemistry, 57(23), 10044–10057. Link

Sources

Troubleshooting

Technical Support Guide: Purification of 4-Iodoaniline Contaminated Mixtures

Diagnostic & Triage: Is This Your Problem? Before initiating purification, confirm the impurity profile.

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Triage: Is This Your Problem?

Before initiating purification, confirm the impurity profile. 4-Iodoaniline is a distinct contaminant with unique behaviors that can complicate standard workups.

Diagnostic Sign Observation Root Cause
TLC Spotting Dark spot that streaks/tails on silica plates.Primary amines interact strongly with acidic silanols on silica gel.
Visual Appearance Product turns purple/brown upon air exposure.Oxidation of the aniline and potential liberation of iodine species.
LCMS Signal Strong [M+H]+ peak at ~220 m/z.4-Iodoaniline ionizes readily in ESI+ mode.
Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest and most effective removal strategy for your specific product.

purification_logic start START: Product contains 4-Iodoaniline is_prod_basic Is your PRODUCT basic (e.g., amine, pyridine)? start->is_prod_basic is_prod_acid_sens Is your PRODUCT acid-sensitive? is_prod_basic->is_prod_acid_sens No method_scav PROTOCOL B: Resin Scavenging (Chemoselective) is_prod_basic->method_scav Yes method_acid PROTOCOL A: Acidic Extraction (Standard) is_prod_acid_sens->method_acid No is_prod_acid_sens->method_scav Yes method_col PROTOCOL C: Modified Chromatography (Separation) method_acid->method_col If fails method_scav->method_col If fails

Figure 1: Decision tree for selecting the optimal purification strategy based on product stability and properties.

Protocol A: The Acidic Wash (Standard Method)

Best For: Neutral or acidic products stable to pH < 2. Mechanism: 4-Iodoaniline is a weak base (pKa ~3.8) [1]. Washing with dilute acid protonates the amine, forming the water-soluble anilinium salt (


), partitioning it into the aqueous layer.[1]
Step-by-Step Procedure
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Avoid: Diethyl ether (can form emulsions with anilines).

  • The Acid Wash:

    • Add 1M HCl (aq) to the separatory funnel (1:1 volume ratio with organic layer).

    • Critical Check: Ensure the aqueous layer pH is < 2. If not, the aniline will not fully protonate.

    • Shake vigorously for 2-3 minutes.

  • Separation: Drain the aqueous layer (contains 4-iodoaniline).

  • Polishing:

    • Wash the organic layer with Brine (Saturated NaCl) to break any micro-emulsions.

    • Dry over

      
      , filter, and concentrate.
      
Data Validation: Expected Partitioning
PhaseSpecies PresentForm
Organic Layer Your ProductNeutral / Lipophilic
Aqueous Layer (pH 1) 4-IodoanilineAnilinium Chloride Salt (Soluble)

Protocol B: Scavenger Resins (For Sensitive Products)

Best For: Basic products (which would wash out with acid) or acid-labile compounds (acetals, protecting groups). Mechanism: Electrophilic resins covalently bind the nucleophilic aniline impurity. The resin is then filtered off, leaving the pure product in solution.

Recommended Resins
  • PS-Isocyanate (Polystyrene-NCO): Reacts with primary amines to form insoluble ureas.

  • PS-Benzaldehyde: Reacts to form imines (Schiff bases).

Workflow
  • Calculation: Determine the molar amount of excess 4-iodoaniline (estimate via LCMS/NMR).

  • Loading: Add 3-4 equivalents of PS-Isocyanate resin relative to the impurity.

  • Incubation:

    • Solvent: DCM or THF (Resins swell best in these).

    • Time: Stir gently at Room Temperature for 4–16 hours.

    • Tip: Do not use magnetic stir bars if possible (grinds the resin); use an orbital shaker.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Result: The filtrate contains your product; the impurity is trapped on the solid beads.

Protocol C: Modified Chromatography

Best For: When extraction and scavenging fail, or for very close-eluting spots. The Issue: 4-Iodoaniline streaks on silica gel due to hydrogen bonding with silanols, often co-eluting with products.

The "TEA Trick" (Mobile Phase Modification)

To sharpen the amine peak and alter its Rf value:

  • Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) .

  • Elution: Run your standard gradient (e.g., Hexane/EtOAc) but maintain 0.5% TEA in the solvent system.

    • Effect: TEA blocks the acidic silanol sites on the silica. 4-Iodoaniline will elute as a sharp, defined band rather than a streak.

Troubleshooting & FAQs

Q: My product turned dark purple/brown during workup. Is it ruined?

A: Likely not.

  • Cause: 4-Iodoaniline is light- and air-sensitive.[2] It oxidizes to form colored radical species or liberates trace iodine (

    
    ).
    
  • Fix: Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  or Sodium Bisulfite. This reduces oxidized iodine species back to colorless iodide anions.
    
Q: I have a stubborn emulsion during the acid wash.

A: Anilines act as weak surfactants.

  • Immediate Fix: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated.

  • Prevention: Filter the crude mixture through a Celite pad before extraction to remove fine particulates that stabilize emulsions.

Q: Can I remove it by recrystallization?

A: Yes, but it depends on your product's solubility.

  • 4-Iodoaniline is highly soluble in hot ethanol and methanol but crystallizes upon cooling [2]. If your product is less soluble than the aniline, you can keep the aniline in the mother liquor. However, this is often less efficient than the acid wash method.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10893, 4-Iodoaniline. Retrieved from [Link]

  • Biotage. Strategies for Removing Anilines from Reaction Mixtures. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilizing Hygroscopic Beta-Amino Ketone Salts

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Mitigation of Hygroscopicity and Retro-Mannich Degradation in Mannich Base Salts Introduction: The Mannich Moisture Paradox Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Mitigation of Hygroscopicity and Retro-Mannich Degradation in Mannich Base Salts

Introduction: The Mannich Moisture Paradox

Welcome to the Technical Support Center. If you are working with beta-amino ketone salts (Mannich bases), you are likely facing a dual threat: deliquescence (the salt absorbing moisture until it dissolves) and chemical instability (the retro-Mannich reaction).

Beta-amino ketones are structurally tensioned.[1] While the salt form is intended to stabilize the amine, the introduction of a counter-ion often lowers the Critical Relative Humidity (CRH) of the solid, making it a moisture magnet. Once water enters the lattice, it doesn't just solvate the ion; it acts as a catalyst for the retro-Mannich cleavage, reverting your compound to its precursor amine and enone.

This guide is structured to troubleshoot these issues at three levels: Immediate Handling , Process Engineering , and Chemical Modification .

Module 1: Immediate Triage & Handling

For users currently struggling with "sticky" or "oiling" solids in the lab.

Q1: My solid turns into a gum/oil on the balance within minutes. How do I get an accurate weight for stoichiometry?

Diagnosis: Your compound has a Critical Relative Humidity (CRH) lower than your lab's ambient humidity. It is undergoing deliquescence.[2][3][4][5]

Protocol: The "Difference Weighing" Technique Do not attempt to weigh the solid directly onto a spatula or open boat.

  • Equilibrate: Place your sample vial and a clean, empty volumetric flask inside a glove bag or desiccator purged with dry nitrogen/argon.

  • Transfer: Inside the dry environment, transfer an approximate amount of the "sticky" salt into a pre-tared, sealable weighing boat or small vial. Cap it immediately.

  • Weighing: Remove the sealed vial from the dry environment and weigh it on the analytical balance. Record Mass A (Vial + Salt).

  • Dispense: Quickly uncap and dump the salt into your reaction vessel. Do not scrape the vial. Cap the empty vial immediately.

  • Back-Weigh: Weigh the "empty" vial (which will still contain residue). Record Mass B.

  • Calculation: Mass transferred = Mass A - Mass B.

Scientist’s Note: Speed is irrelevant; isolation is key. If you lack a glovebox, use a "glove bag" with a positive pressure of nitrogen.

Q2: I dried the salt in a vacuum oven at 60°C, but the purity dropped. What happened?

Diagnosis: You likely triggered a thermal retro-Mannich reaction . Beta-amino ketones are thermally labile. Heating them, especially if residual moisture is present (which lowers the activation energy for elimination), causes the amine to leave.

Corrective Action:

  • Switch to Lyophilization: Freeze-drying removes water via sublimation at low temperatures, bypassing the thermal degradation threshold.

  • Desiccant Swap: If using a vacuum desiccator, use P₂O₅ (Phosphorus Pentoxide) . It is aggressive enough to compete with the salt for moisture. Avoid silica gel; it is too weak for highly deliquescent Mannich salts.

Module 2: Chemical Engineering (Salt Selection)

For users able to modify the synthetic route to improve physical properties.

Q3: I am using the Hydrochloride (HCl) salt. It is extremely hygroscopic. Is there a better counter-ion?

Diagnosis: Chloride is a small, charge-dense anion with high lattice energy but also high hydration energy. It is a common culprit for hygroscopicity in Mannich bases.

Solution: Apply the Hydrophobic Counter-ion Strategy . Replacing the inorganic chloride with a large, lipophilic organic anion shields the cationic center from water molecules and increases the lattice hydrophobicity.

Table 1: Counter-ion Selection for Beta-Amino Ketones

Counter-ionHygroscopicity RiskStability ProfileRecommendation
Chloride (HCl) High Prone to deliquescence; acidic micro-environment promotes hydrolysis.Avoid if CRH is <40%.
Bromide (HBr) ModerateBetter than HCl, but often biologically undesirable.Use for intermediates only.
Oxalate LowForms stable, highly crystalline networks.Excellent for purification (crystallizes well).
Fumarate LowHigh melting point; pharmaceutically acceptable.Top Choice for final forms.
Tosylate Very LowLarge hydrophobic ring repels moisture.Best for extreme hygroscopicity.
Napsylate NegligibleExtremely hydrophobic.Use if Tosylate fails.
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Reference: Stahl, P. H., & Wermuth, C. G. (Eds.).[2][4][6][7][8] (2011).[5][7] Pharmaceutical Salts: Properties, Selection, and Use. [See Reference 1]

Q4: How do I synthesize the Tosylate salt if I currently have the free base?

Protocol: Reactive Crystallization

  • Dissolve the beta-amino ketone free base in a dry, non-polar solvent (e.g., Diethyl ether or MTBE).

  • Prepare a stoichiometric solution of p-Toluenesulfonic acid (pTSA) in the same solvent (or a small amount of dry Acetone if pTSA is insoluble in ether).

  • Add the acid solution dropwise to the base solution at 0°C under Nitrogen.

  • Observation: The Tosylate salt should precipitate as a white solid.

  • Filtration: Filter under inert gas (Schlenk line) to avoid moisture uptake during isolation.

Module 3: Mechanism & Stability

Understanding why the degradation happens.[2]

Q5: Why does moisture cause my compound to decompose, not just get wet?

Answer: This is the Retro-Mannich mechanism. Water acts as a solvent that permits proton transfer. In the presence of a proton source (from the salt itself) and water, the equilibrium shifts toward the starting materials.

Visualizing the Degradation Pathway The diagram below illustrates how moisture facilitates the breakdown of the beta-amino ketone into the original amine and enone.

RetroMannich cluster_0 Critical Failure Point Salt Beta-Amino Ketone Salt (Solid) Solvated Solvated Species (Mobile Ions) Salt->Solvated Deliquescence Moisture Moisture (H2O Absorption) Moisture->Solvated Elimination Hofmann-like Elimination Solvated->Elimination Proton Transfer Products Breakdown Products: 1. Secondary Amine 2. Enone/Ketone Elimination->Products C-C Bond Cleavage

Figure 1: The moisture-induced Retro-Mannich degradation cycle. Once the salt solvates, proton transfer becomes kinetically accessible, leading to cleavage.

Module 4: Process Troubleshooting (Crystallization)
Q6: My salt "oils out" (forms a liquid phase) instead of crystallizing. How do I fix this?

Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is hit before the solubility curve. This is common with hygroscopic salts containing impurities.

Protocol: Anti-Solvent Oiling Mitigation

  • Solvent Choice: Dissolve the crude salt in the minimum amount of a polar solvent (Methanol or Ethanol).

  • Temperature: Heat to 40-50°C (do not boil, to avoid degradation).

  • Anti-Solvent: Use a non-polar anti-solvent (Ethyl Acetate or Hexane).

  • The Trick: Add the anti-solvent dropwise until a faint cloudiness persists.

  • Seeding: Add a tiny crystal of pure product (seed) at this point. If you lack seeds, scratch the glass wall.

  • Cooling: Cool extremely slowly (1°C per minute). Rapid cooling traps solvent and causes oiling.

Decision Logic for Salt Engineering

SaltSelection Start Start: Hygroscopic Beta-Amino Ketone IsHCl Is it an HCl Salt? Start->IsHCl SwitchIon Switch Counter-ion IsHCl->SwitchIon Yes Optimize Optimize Crystallization (Solvent/Anti-solvent) IsHCl->Optimize No (Already modified) Hydrophobic Select Hydrophobic Anion: Tosylate, Napsylate, or Fumarate SwitchIon->Hydrophobic Hydrophobic->Optimize Dry Lyophilize or Dry over P2O5 Optimize->Dry

Figure 2: Strategic workflow for stabilizing Mannich base salts.

References
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for counter-ion selection and pKa rules).

  • Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. (Discusses hygroscopicity and counter-ion impact).

  • Guerrieri, P., et al. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts. Purdue University. (Mechanistic insight into moisture uptake).

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design.[9] European Journal of Medicinal Chemistry. (Covers stability and retro-Mannich issues).

  • Swarbrick, J. (2006). Encyclopedia of Pharmaceutical Technology.

Sources

Troubleshooting

Technical Support: Purification &amp; Stability of Methoxyphenyl-Substituted Mannich Bases

-Amino Ketones Introduction: The "Oil" Trap If you are working with methoxyphenyl-substituted Mannich bases (e.g., derivatives of anisole, vanillin, or methoxy-acetophenones), you have likely encountered the "tarry oil"...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Ketones
Introduction: The "Oil" Trap

If you are working with methoxyphenyl-substituted Mannich bases (e.g., derivatives of anisole, vanillin, or methoxy-acetophenones), you have likely encountered the "tarry oil" phenomenon. Unlike simple Mannich bases, these compounds possess a frustrating duality: the methoxy group adds significant lipophilicity and electron density, while the amine tail remains polar and basic.

This duality often prevents the formation of a stable crystal lattice, resulting in viscous oils that trap impurities. Furthermore, the electron-rich aromatic ring can accelerate the retro-Mannich reaction , leading to yield loss during standard purification attempts.

This guide moves beyond standard textbook advice to address the specific physicochemical challenges of these methoxy-substituted architectures.

Module 1: The "Oil vs. Solid" Decision Matrix

User Question: "My reaction is complete by TLC, but upon workup, I obtained a dark orange oil that refuses to crystallize. Trituration with hexane failed. What now?"

Technical Diagnosis: Methoxyphenyl Mannich bases often have low melting points due to the rotational freedom of the methoxy ether linkage and the alkylamine chain. Standard trituration fails because the compound is too soluble in lipophilic solvents (like hexane) due to the methoxyphenyl group.

The Solution: The Hydrohalic Salt Strategy Do not struggle with the free base. Convert it immediately to the hydrochloride salt. This locks the rotamers into a rigid ionic lattice, forcing precipitation.

Protocol: Anhydrous Salt Formation (The Acetyl Chloride Method)

Avoid aqueous HCl, which introduces water that is difficult to remove from the hygroscopic salt.

  • Dissolution: Dissolve your crude oil in a minimum volume of dry diethyl ether or anhydrous acetone .

  • Reagent Prep: In a separate flask, slowly add Acetyl Chloride (1.1 eq) to absolute Ethanol (0 °C). Mechanism: This generates anhydrous HCl in situ without adding water.

  • Precipitation: Add the ethanolic HCl solution dropwise to your amine solution with vigorous stirring.

  • Isolation: The white/off-white hydrochloride salt should precipitate immediately. Filter under inert gas (nitrogen) if possible, as these salts can be hygroscopic.

Data: Solvent Efficiency for Salt Crystallization

Solvent SystemSuitability for Methoxy-Mannich BasesRisk Factor
Ethanol (Abs.) High Best for recrystallizing the HCl salt.
Acetone Medium Good for precipitation, but some salts are soluble.
Diethyl Ether High (as anti-solvent) Excellent for forcing precipitation from alcohols.
Water Critical Failure Promotes retro-Mannich hydrolysis; avoids completely.
Module 2: Chromatographic Decomposition

User Question: "I tried purifying the free base on a silica column. The spot on TLC was clean, but I recovered <30% mass, and the NMR shows starting material (acetophenone). Where did it go?"

Technical Diagnosis: You have triggered the Retro-Mannich Reaction . Silica gel is slightly acidic (pH 4–5). This acidity protonates the carbonyl oxygen or the amine, catalyzing the elimination of the amine to regenerate the starting ketone and formaldehyde (or iminium species).

The Mechanism: The electron-donating methoxy group stabilizes the intermediate carbocation, making the elimination pathway kinetically accessible even at mild temperatures.

RetroMannich MannichBase Mannich Base (Beta-Amino Ketone) Protonation Acidic Silica (Protonation) MannichBase->Protonation H+ Intermediate Unstable Intermediate Protonation->Intermediate Equilibrium Products Breakdown Products (Ketone + Amine) Intermediate->Products Elimination (Retro-Mannich)

Figure 1: The Retro-Mannich decomposition pathway catalyzed by acidic stationary phases.

The Solution: Neutralization or Phase Change

  • Option A (Best): Neutral Alumina Switch from Silica Gel to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and significantly reduces the rate of decomposition.

  • Option B: Triethylamine (TEA) Passivation If you must use silica, you must deactivate the silanol groups.

    • Step 1: Slurry the silica in your eluent + 1-2% Triethylamine .[1]

    • Step 2: Flush the column with this mixture before loading your sample.

    • Step 3: Run the column with 1% TEA in the mobile phase.

Module 3: Recrystallization & Stability

User Question: "My HCl salt is solid but slightly colored. Can I recrystallize it? Is it heat stable?"

Technical Diagnosis: While the salt is more stable than the free base, prolonged boiling in protic solvents can still induce degradation. Methoxyphenyl rings are susceptible to oxidative coloration (turning pink/red) if trace metals or peroxides are present in the solvent.

Protocol: The "Rapid-Cool" Recrystallization

  • Solvent: Use Absolute Ethanol (with 1% added concentrated HCl to suppress dissociation).

  • Heat: Heat to boiling rapidly (do not reflux for hours).

  • Dissolution: Add just enough solvent to dissolve the salt.

  • Cooling: Remove from heat immediately. Let it cool to room temperature, then move to

    
    .
    
    • Note: Do not use charcoal if possible; it can catalyze oxidation of the methoxy phenols.

Module 4: Workflow Visualization

The following decision tree outlines the logical flow for purifying these specific derivatives, prioritizing stability.

PurificationStrategy Start Crude Reaction Mixture (Methoxyphenyl Mannich Base) CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Crystals formed Oil Viscous Oil/Gum CheckState->Oil Sticky residue Trituration Triturate w/ Cold Ether Solid->Trituration SaltForm Convert to HCl Salt (Anhydrous) Oil->SaltForm Recommended Chromatography Chromatography (Last Resort) Oil->Chromatography If salt fails Purification Recrystallization (EtOH/Acetone) Trituration->Purification If pure enough SaltForm->Purification Alumina Use Neutral Alumina OR Silica + 2% TEA Chromatography->Alumina MANDATORY

Figure 2: Decision Matrix for purification. Note the heavy bias against chromatography for oily crudes.

References
  • Mechanism & Acid Catalysis

    • Chemistry Notes. (2022).[2][3][4] "Mannich reaction: Promising Mechanism." Explains the acidic/basic pathways and the formation of the iminium ion.[4][5][6][7]

  • Salt Formation Protocols

    • RSC Advances. (2020).[8][9] "Mannich bases derived from lawsone and their metal complexes." Details the conversion of Mannich bases to hydrochloride salts using acetyl chloride in ethanol to prevent hydrolysis.

  • Recrystallization Solvents

    • University of Rochester. "Solvents for Recrystallization."[2][10][11] Confirms the difficulty of crystallizing methoxyphenyl derivatives and suggests alcoholic solvents or salt formation.[11]

  • Chromatographic Decomposition

    • ResearchGate Discussions. (2025).[1][12] "Recent problems with silica gel chromatography." Highlights the acidity of silica gel causing decomposition of sensitive amine compounds and suggests TEA deactivation.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 3-(4-Iodoanilino)-1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone. Our focus is on providing practical, field-tested solutions grounded in chemical principles to overcome common challenges in multi-gram to kilogram scale production.

Overview of the Synthetic Strategy

The most reliable and scalable synthesis of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone is a two-step process. This approach separates the formation of the reactive intermediate from the final coupling, allowing for better control and purification at each stage.

  • Step 1: Claisen-Schmidt Condensation. Synthesis of the α,β-unsaturated ketone intermediate, 1-(4-methoxyphenyl)prop-2-en-1-one, from 4-methoxyacetophenone and formaldehyde.

  • Step 2: Aza-Michael Addition. Conjugate addition of 4-iodoaniline to the activated alkene of the chalcone intermediate to yield the final product.[1]

This guide is structured to address challenges in each of these primary stages, followed by general scale-up considerations.

Experimental Workflow Overview

Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Aza-Michael Addition A Reactants (4-Methoxyacetophenone, Formaldehyde, Base) B Claisen-Schmidt Condensation A->B C Crude Chalcone Intermediate B->C D Purification (Recrystallization) C->D E Pure 1-(4-methoxyphenyl) prop-2-en-1-one D->E F Reactants (Chalcone Intermediate, 4-Iodoaniline) E->F Proceed to next step G Aza-Michael Addition F->G H Crude Final Product G->H I Purification (Chromatography/ Recrystallization) H->I J Pure 3-(4-Iodoanilino)-1- (4-methoxyphenyl)-1-propanone I->J

Caption: High-level workflow for the two-step synthesis.

Part 1: Troubleshooting the Chalcone Synthesis (Claisen-Schmidt Condensation)

The synthesis of the 1-(4-methoxyphenyl)prop-2-en-1-one intermediate is critical. Poor quality or yield at this stage will invariably compromise the final step.

Q1: My Claisen-Schmidt reaction yield is low, and I see multiple byproducts on my TLC plate. What's going wrong?

A1: Low yields in this condensation are typically traced to two competing side reactions: a self-condensation of the ketone and a subsequent Michael addition of the ketone enolate onto the newly formed chalcone.[2][3]

  • Causality & Mechanism: Strong bases (like NaOH or KOH) and elevated temperatures create a high concentration of the 4-methoxyacetophenone enolate.[3] This enolate can either react with formaldehyde (desired pathway) or attack the β-carbon of a newly formed chalcone molecule, leading to a 1,5-dicarbonyl byproduct that is difficult to separate.[2] Prolonged reaction times exacerbate this issue.[2]

  • Troubleshooting Steps:

    • Temperature Control: This is the most critical parameter. The reaction should be run at low temperatures (0-5 °C) in an ice bath. This kinetically favors the faster Claisen-Schmidt condensation over the Michael addition, which generally has a higher activation energy.

    • Controlled Reagent Addition: Add the base solution slowly (dropwise) to the cooled solution of the ketone and aldehyde. This maintains a low instantaneous concentration of the enolate, minimizing self-reaction.

    • Monitor Reaction Progress: Use TLC to track the consumption of the starting ketone. The reaction is often complete within 2-4 hours at low temperatures.[4] Do not let the reaction run unnecessarily long.

    • Stoichiometry: A slight excess of the aldehyde can sometimes be used to ensure full conversion of the more valuable ketone, but a large excess of the ketone should be avoided.

Q2: The product precipitates from the reaction mixture, but it's oily and difficult to purify. How can I improve isolation?

A2: Oiling out is common if the product's melting point is near the reaction temperature or if impurities are present. The goal is to achieve a clean, crystalline solid.

  • Protocol for Improved Isolation:

    • Acidification: After TLC confirms reaction completion, quench the reaction by pouring the mixture into a beaker of ice-cold dilute HCl (e.g., 5-10%). This neutralizes the base catalyst and protonates any remaining enolates.

    • Stimulate Crystallization: Stir the acidified mixture vigorously. If the product remains oily, try scratching the inside of the beaker with a glass rod to create nucleation sites.

    • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (test with pH paper). This removes inorganic salts and residual acid.

    • Recrystallization: The most effective purification method for this intermediate is recrystallization. Ethanol is a commonly used and effective solvent.[4][5] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes Michael addition side reaction.[2]
Base 10-40% aq. NaOH or KOHEffective catalyst for enolate formation.[4][6]
Reaction Time 2-4 hours (TLC monitored)Prevents byproduct formation from prolonged exposure to base.[3]
Work-up Quench with cold, dilute acidNeutralizes catalyst, ensures product precipitation.[4]
Purification Recrystallization from EthanolHigh purity crystals with good recovery.[5]
Table 1. Optimized Conditions for Chalcone Intermediate Synthesis.

Part 2: Troubleshooting the Aza-Michael Addition

This step involves the nucleophilic attack of 4-iodoaniline on the chalcone intermediate. The primary challenges are reaction rate, side reactions, and purification.

Q1: The Michael addition is very slow or stalls completely. How can I drive the reaction to completion?

A1: The nucleophilicity of the aniline is a key factor. While 4-iodoaniline is a reasonably good nucleophile, reaction conditions can be optimized to accelerate the addition.

  • Causality & Mechanism: The reaction involves the lone pair of the aniline's nitrogen atom attacking the electron-deficient β-carbon of the chalcone's conjugated system. This forms a zwitterionic or enolate intermediate, which is then protonated to give the final product.[1] Factors that enhance the electrophilicity of the chalcone or the nucleophilicity of the aniline, or that stabilize the intermediate, will speed up the reaction.

Michael_Addition_Mechanism Chalcone 1-(4-methoxyphenyl)prop-2-en-1-one Attack Nucleophilic Attack Chalcone->Attack Aniline 4-Iodoaniline Aniline->Attack Intermediate Enolate Intermediate Attack->Intermediate Forms C-N bond Protonation Protonation (from solvent) Intermediate->Protonation Product Final Product Protonation->Product

Caption: Mechanism of the aza-Michael addition.

  • Troubleshooting Steps:

    • Solvent Choice: Polar protic solvents like ethanol or methanol can facilitate the reaction by stabilizing the charged intermediate through hydrogen bonding. In some cases, moving to a higher-boiling polar aprotic solvent like DMF or DMSO and gently heating (e.g., 40-60 °C) can increase the rate.

    • Catalysis: While the reaction can proceed without a catalyst, it is often slow.

      • Acid Catalysis: A catalytic amount of a mild acid (e.g., acetic acid) can activate the chalcone by protonating the carbonyl oxygen, making the β-carbon more electrophilic.

      • Lewis Acid Catalysis: More powerful activation can be achieved with a Lewis acid catalyst, such as Indium(III) triflate, which has been shown to catalyze similar aza-Michael reactions.[7]

    • Concentration: On scale-up, ensure that the reaction concentration is sufficiently high. Overly dilute conditions can slow down this bimolecular reaction.

Q2: My final product is dark and impure. I suspect the 4-iodoaniline is decomposing. How can I prevent this?

A2: 4-iodoaniline, like many anilines, is susceptible to air oxidation, especially at elevated temperatures, which can lead to colored impurities.[8]

  • Preventative Measures:

    • Inert Atmosphere: For larger scale reactions, particularly if heating is required, running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended. This prevents oxidative side reactions.

    • Starting Material Purity: Ensure the 4-iodoaniline is pure before use. Old or improperly stored material may already be partially oxidized. It can be purified by recrystallization from a suitable solvent like aqueous ethanol or gasoline.[9]

    • Temperature Control: Avoid excessive heating. Use the minimum temperature required to achieve a reasonable reaction rate.

    • Work-up: Upon completion, proceed with the work-up and purification promptly to minimize exposure of the product to harsh conditions.

Q3: How do I effectively purify the final product on a large scale?

A3: Removing unreacted 4-iodoaniline and any potential byproducts is key. The choice between chromatography and recrystallization depends on the impurity profile and scale.

  • Purification Strategy:

    • Initial Work-up: After the reaction, the mixture can be concentrated to remove the solvent. The resulting residue is then taken up in a solvent like dichloromethane or ethyl acetate and washed with dilute acid (to remove any unreacted aniline) and then with brine.

    • Column Chromatography: For multi-gram scales or when impurities are close in polarity to the product, flash column chromatography is the most reliable method. A gradient of ethyl acetate in hexanes is a good starting point for elution.

    • Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be a more scalable and economical option. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective. Dissolve the crude material in the better solvent at an elevated temperature and then slowly add the poorer solvent until turbidity is observed. Cool slowly to induce crystallization.

Part 3: General Scale-Up Challenges

Transitioning from the bench to a pilot or production scale introduces new challenges related to physical processes.

Troubleshooting Logic for Scale-Up Issues

Scale_Up_Troubleshooting cluster_Exotherm Poor Heat Transfer cluster_Mixing Inefficient Mixing cluster_Isolation Product Isolation Start Problem Identified During Scale-Up Exotherm Exotherm Control Lost? Start->Exotherm Mixing Incomplete Reaction or Hotspots? Start->Mixing Isolation Slow Filtration or Wet Product? Start->Isolation SlowAddition Slow Addition Rate Exotherm->SlowAddition ImproveCooling Improve Jacket Cooling Exotherm->ImproveCooling Agitation Increase Agitation Speed Mixing->Agitation Impeller Change Impeller Type (e.g., for solids) Mixing->Impeller Filter Use Larger Filter (e.g., Nutsche) Isolation->Filter Washing Optimize Wash Solvent & Volume Isolation->Washing Drying Increase Drying Time/ Improve Vacuum Isolation->Drying

Sources

Troubleshooting

Preventing oxidation of the iodoaniline moiety during synthesis

Technical Support Center: Iodoaniline Stability & Synthesis Guide Executive Summary: The Dual-Threat Mechanism Working with iodoanilines (e.g., 2-, 3-, or 4-iodoaniline) presents a unique chemical paradox. You are managi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Iodoaniline Stability & Synthesis Guide

Executive Summary: The Dual-Threat Mechanism

Working with iodoanilines (e.g., 2-, 3-, or 4-iodoaniline) presents a unique chemical paradox. You are managing two conflicting sensitivities simultaneously:

  • The Nitrogen (N-Oxidation): The electron-rich amino group is prone to radical cation formation, leading to polymerization (tars) and formation of azo/nitroso species.

  • The Carbon-Iodine Bond (Oxidative Addition/Cleavage): The weak C–I bond is susceptible to homolytic cleavage by light (photo-oxidation) and oxidative addition by transition metals (e.g., Pd(0)

    
     Pd(II)).
    

The Symptom: The material turns from off-white/beige to purple, brown, or black. This "Aniline Black" formation is autocatalytic—the presence of free iodine (


) and oxidized radical species accelerates further decomposition.

Mechanistic Insight: Why is your reaction turning black?

To prevent the issue, you must understand the pathway. The darkening is rarely simple "oxidation"; it is a cascade.

Iodoaniline_Oxidation_Cascade Start Iodoaniline (Colorless) Radical Radical Cation (Ar-NH2•+) Start->Radical O2 / Light / Metal Catalyst Iodine Free Iodine (I2) Start->Iodine Photo-cleavage (hν) Dimer Dimerization (Diphenylamine) Radical->Dimer Coupling Polymer Polyaniline Tars (Black) Dimer->Polymer Chain Propagation Iodine->Radical Catalyzes Oxidation

Figure 1: The Oxidative Cascade.[1] Note that free Iodine (


) acts as a mild oxidant and radical initiator, accelerating the polymerization of the aniline ring.

Synthesis Troubleshooting (In-Process)

Q: My reaction mixture darkens immediately upon adding the oxidant/catalyst. How do I stop this?

A: You are likely generating the radical cation too fast.

  • The Fix (Degassing): Oxygen acts as a co-oxidant.[1] You must rigorously degas solvents. Sparging with Argon for 15 minutes is superior to Nitrogen due to Argon’s higher density, which blankets the reaction surface effectively.

  • The Fix (Antioxidants): Add 1–5 mol% of BHT (Butylated hydroxytoluene) or Ascorbic Acid to the reaction mixture if the chemistry permits. These scavenge the initial radical species before they can initiate polymerization.

Q: I am performing a Suzuki/Buchwald coupling on the Iodine, but the Aniline is oxidizing. Should I protect it?

A: Yes, free amines are poison to oxidative stability in cross-couplings.

  • Recommendation: Acetylate the amine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ).
    
    • Why: The acetyl group withdraws electron density from the ring, raising the oxidation potential of the nitrogen lone pair. This makes the ring significantly more resistant to oxidation.

    • Protocol: Reflux with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       (1.1 eq) in AcOH. The resulting acetanilide is stable and the protecting group is easily removed later with mild base (
      
      
      
      ) or acid.
Q: I see purple vapors or spots. What is this?

A: That is free Iodine (


). 
  • Cause: Your C–I bond is cleaving, likely due to light exposure or excessive heat.[2]

  • Immediate Action: Wrap all reaction vessels in aluminum foil. Add a wash of saturated aqueous Sodium Thiosulfate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    )  or Sodium Bisulfite (
    
    
    
    )
    during workup. This reduces purple
    
    
    back to colorless Iodide (
    
    
    ), stopping the autocatalytic oxidation cycle.

Workup & Purification Protocols (The Critical Phase)

Most yield is lost here. Iodoanilines decompose on acidic media (like standard Silica Gel).[1]

Protocol A: The "Neutralized" Silica Column

Standard silica gel is slightly acidic (pH 5-6), which protonates the amine and can catalyze surface oxidation.

  • Prepare Slurry: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).[1]

  • The Neutralizer: Add 1% v/v Triethylamine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    )  to the slurry.
    
  • Pack & Flush: Pour the column and flush with 2 column volumes of the eluent containing the triethylamine.

  • Run: Load your sample. You can remove the

    
     from the eluent for the actual run, or keep it at 0.1% to maintain basicity.
    
    • Result: This prevents the "brown band" often seen stuck at the top of the column.

Protocol B: Recrystallization (The Anti-Oxidant Method)

Avoid hot ethanol or methanol in open air, as these promote oxidative darkening.

ParameterRecommendationRationale
Solvent Petroleum Ether or Hexane/Toluene Non-polar solvents minimize stabilization of the polar radical cation intermediate.
Additive Sodium Bisulfite (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Add a pinch of solid

to the hot solution. It acts as a solid-phase antioxidant scavenger.[1]
Temperature < 60°C High heat accelerates C–I cleavage.[1] Dissolve at moderate temp, cool slowly to -20°C.

Decision Tree: Purification Strategy

Purification_Logic Q1 Is the Crude Product Black/Tar? TarYes Yes Q1->TarYes TarNo No (Just colored) Q1->TarNo Action1 1. Dissolve in DCM 2. Wash w/ Na2S2O3 (aq) 3. Filter through Celite TarYes->Action1 Q2 Is impurity polar? TarNo->Q2 Action1->Q2 MethodA Recrystallization (Hexane + NaHSO3) Q2->MethodA No (Similar Rf) MethodB Neutralized Silica Column (1% Et3N) Q2->MethodB Yes (Baseline)

Figure 2: Workflow for salvaging and purifying oxidized iodoaniline samples.

Storage & Handling (Long Term)

  • The Container: Amber glass is non-negotiable. Clear glass allows UV light to cleave the C–I bond.

  • The Atmosphere: Backfill with Argon.[1] If Argon is unavailable, store the bottle inside a secondary jar containing a packet of activated charcoal or oxygen scavenger.

  • The State: If possible, store as the Hydrochloride Salt (

    
    ) .
    
    • Why: The salt form removes the lone pair availability on the nitrogen, rendering the molecule chemically inert to oxidation. You can freebase it with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       immediately before use.
      

References

  • Preparation of p-Iodoaniline:Organic Syntheses, Coll. Vol. 2, p. 347 (1943). Describes the standard iodination and the necessity of sodium dichromate/bisulfite washes to manage iodine byproducts.

  • Oxidation of Aromatic Amines: BenchChem Technical Library. "Preventing oxidation of the aniline group during complexation."[3]

  • Purification of Acid-Sensitive Amines:Journal of Organic Chemistry.

    • Reference: J. Org.[1] Chem. 1978, 43, 14, 2923–2925.

  • Stability of Iodoaniline Derivatives:Sarex Chemicals Technical Blog. "4-Iodoaniline: Handling, Storage, and Safety."

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry of Iodoanilino Derivatives

Executive Summary & Strategic Context Iodoanilino derivatives are critical intermediates in the synthesis of pharmacophores (e.g., kinase inhibitors via Buchwald-Hartwig amination) and radiopharmaceuticals. Their mass sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Iodoanilino derivatives are critical intermediates in the synthesis of pharmacophores (e.g., kinase inhibitors via Buchwald-Hartwig amination) and radiopharmaceuticals. Their mass spectrometric (MS) analysis presents a unique dichotomy: the iodine atom provides a massive mass defect and a distinct monoisotopic signal, yet the lability of the carbon-iodine (C–I) bond often complicates structural elucidation due to rapid fragmentation.

This guide compares the fragmentation behaviors of iodoanilino derivatives against their chloro- and bromo-analogs, evaluates ionization techniques (EI vs. ESI), and details specific "ortho-effect" mechanisms that allow for precise isomeric differentiation.

Comparative Analysis: Ionization Modalities

The choice of ionization technique dictates the quality of the spectral "fingerprint." For iodoanilines, where the C–I bond energy is low (~57 kcal/mol), "soft" ionization is often required to observe the molecular ion (


 or 

), while "hard" ionization is necessary for structural diagnostics.
Table 1: Performance Matrix of Ionization Techniques
FeatureElectron Ionization (EI) Electrospray Ionization (ESI) APCI
Energy Regime Hard (70 eV)Soft (Thermal/Electric Field)Medium (Corona Discharge)
Molecular Ion Low intensity (often absent due to I

loss)
High intensity (

)
Moderate to High
Fragmentation Rich, structural fingerprintingMinimal (requires MS/MS)Moderate (thermal degradation possible)
Key Application Library matching, Isomer differentiationMW confirmation, PK/PD studiesNon-polar derivatives
Iodine Specificity Prominent

peak
Intact C–I bond preservedRisk of thermal

loss

Mechanistic Deep Dive: The Halogen Effect

To interpret the spectra of iodoanilino derivatives, one must understand how iodine differs from chlorine and bromine. The fragmentation kinetics are governed by the bond dissociation energy (BDE) and the stability of the leaving radical.

The C–X Bond Lability Hierarchy

In EI-MS, the abundance of the dehalogenated cation


 correlates inversely with bond strength.
  • Chloroanilines (C–Cl ~95 kcal/mol): Strong molecular ion (

    
    ); distinct 3:1 (
    
    
    
    ) isotope pattern; low
    
    
    abundance.
  • Bromoanilines (C–Br ~81 kcal/mol): Moderate

    
    ; distinct 1:1 (
    
    
    
    ) isotope pattern; moderate
    
    
    abundance.
  • Iodoanilines (C–I ~57 kcal/mol): Weak

    
    ; Monoisotopic  (
    
    
    
    ); Dominant
    
    
    peak.

Diagnostic Insight: The absence of an isotopic cluster (M+2) combined with a mass loss of 127 Da is the definitive signature of an iodo-derivative.

Isomeric Differentiation: The "Ortho Effect"

Differentiation of positional isomers (ortho, meta, para) is a notorious challenge in MS. For underivatized iodoanilines, the spectra are nearly identical.[1] However, derivatization (e.g., N-acylation) induces a specific proximal interaction known as the "Ortho Effect."

Mechanism of Ortho-Iodo Elimination

In ortho-iodo-N-acylanilines, the carbonyl oxygen of the amide group interacts with the iodine atom. This steric and electronic proximity facilitates the direct expulsion of the iodine radical (


), a pathway not accessible to meta or para isomers.
  • Ortho Isomers: Base peak is often

    
    .
    
  • Meta/Para Isomers: Base peak is often the molecular ion or fragments related to the acyl group (e.g., ketene loss), with iodine retained.

Visualization: Fragmentation Pathways[2][3][4][5]

FragmentationPathways M_Ortho Ortho-Iodo-N-Acylaniline [M]+• Transition Cyclic Transition State (O...I Interaction) M_Ortho->Transition Proximity Effect M_Para Para-Iodo-N-Acylaniline [M]+• Frag_Para_1 [M - CH2CO]+ (Ketene Loss) M_Para->Frag_Para_1 - 42 Da Frag_Para_2 [M - CH3]+ (Methyl Loss) M_Para->Frag_Para_2 - 15 Da Frag_Ortho [M - I]+ (Base Peak for Ortho) Transition->Frag_Ortho - I• (Fast)

Figure 1: Divergent fragmentation pathways for Ortho vs. Para isomers of N-acylated iodoanilines. The ortho-specific loss of Iodine is facilitated by a cyclic transition state.

Experimental Protocol: Derivatization & Analysis

To reliably analyze iodoanilino derivatives, specifically for isomer differentiation, the following self-validating workflow is recommended.

Step 1: Sample Derivatization (N-Acetylation)

Why: To enhance thermal stability and induce the diagnostic ortho-effect.

  • Reactants: Dissolve 1 mg of iodoaniline substrate in 100 µL of acetic anhydride/pyridine (1:1 v/v).

  • Incubation: Heat at 60°C for 15 minutes.

  • Quench: Add 500 µL of methanol to consume excess anhydride.

  • Workup: Evaporate to dryness under nitrogen; reconstitute in dichloromethane (for GC-MS) or acetonitrile (for LC-MS).

Step 2: GC-MS Acquisition (EI Mode)
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm).

  • Inlet Temp: 250°C (High enough to volatilize, low enough to prevent thermal deiodination).

  • Source Temp: 230°C.

  • Scan Range: m/z 50–500.

Step 3: Data Interpretation Logic

Use the following decision tree to classify your analyte based on the spectral data obtained.

DecisionTree Start Analyze Mass Spectrum (EI, 70eV) CheckIsotope Isotopic Cluster at M+2? Start->CheckIsotope HasCluster Yes (3:1 or 1:1) CheckIsotope->HasCluster Detected NoCluster No (Monoisotopic) CheckIsotope->NoCluster Absent Result_ClBr Chloro/Bromo Derivative HasCluster->Result_ClBr CheckLoss Check Loss of 127 Da (I•) NoCluster->CheckLoss LossYes Prominent [M-127]+ CheckLoss->LossYes LossNo Minimal [M-127]+ CheckLoss->LossNo Result_Ortho Ortho-Iodo Isomer (Ortho Effect) LossYes->Result_Ortho Result_MetaPara Meta/Para-Iodo Isomer LossNo->Result_MetaPara

Figure 2: Logical decision tree for identifying halogenated aniline derivatives and distinguishing ortho-iodo isomers.

References

  • Ortho Effect in N-Acylanilines

    • Title: Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent.
    • Source: Journal of the American Society for Mass Spectrometry.
    • URL:[Link]

  • General Fragmentation Mechanisms

    • Title: Fragmentation Mechanisms in Electron Impact Mass Spectrometry.
    • Source: McLafferty, F. W., & Tureček, F.
    • URL:[Link]

  • Halogenated Aniline Data

    • Title: Mass spectral characteristics of halogen
    • Source: NIST Chemistry WebBook.
    • URL:[Link]

Sources

Comparative

Elemental analysis calculation vs found values for the compound

Topic: Elemental Analysis Calculation vs. Found Values: A Strategic Comparison Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Beyond the : A Comparative...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Calculation vs. Found Values: A Strategic Comparison Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Beyond the : A Comparative Guide to Elemental Analysis, qNMR, and HRMS in Drug Characterization

Executive Summary

In small molecule drug development, establishing the identity and purity of a new chemical entity (NCE) is the gatekeeper to publication and regulatory filing. For decades, Combustion Elemental Analysis (EA) has been the "Gold Standard," with the rigid


 acceptance criterion serving as the ultimate pass/fail metric.

However, modern synthetic complexity often renders traditional EA insufficient or misleading. This guide compares the performance of Classical EA against modern alternatives—Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We analyze why "Calculated vs. Found" discrepancies occur and provide a self-validating workflow to resolve them.

The Core Mechanic: Calculated vs. Found

The fundamental principle of EA is the comparison of the theoretical mass percentage of elements (Carbon, Hydrogen, Nitrogen) in your proposed structure against the experimental mass percentage obtained via combustion.

The "Gold Standard" Metric
  • Acceptance Criterion:

    
    
    
  • Origin: This limit is historically derived from the precision of early microbalances and combustion variations. It remains the standard for the Journal of Organic Chemistry (JOC) and other ACS publications.

The Calculation Logic

For a compound


:
  • Calculate Molecular Weight (MW): Sum of atomic weights (C=12.011, H=1.008, N=14.007).

  • Calculate Theoretical %:

    
    
    

Expert Insight: The most common failure mode in EA is not chemical impurity, but supramolecular solvation . A sample that fails as a "pure" compound often passes perfectly as a hemihydrate or solvate.

Comparative Analysis: EA vs. qNMR vs. HRMS

While EA provides bulk purity data, it is "blind" to the nature of impurities. qNMR and HRMS offer orthogonal insights. The table below objectively compares these methodologies for drug substance characterization.

FeatureElemental Analysis (EA) Quantitative NMR (qNMR) HRMS (High-Res Mass Spec)
Primary Output Bulk elemental ratio (C/H/N)Molar purity & structure IDExact mass & molecular formula
Sample Destructive? Yes (Combustion)No (Recoverable)No (Micro-scale)
Precision

(Absolute)

(Relative)

ppm mass accuracy
Solvate Detection Indirect (Requires recalculation)Direct (Distinct peaks)Poor (Solvents lost in source)
Inorganic Detection Indirect (Ash residue/Low values)Invisible (Silent)Invisible (Usually)
Regulatory Status Required for "New Substance" (FDA/ACS)Accepted substitute (w/ justification)Supporting evidence (Identity)
Performance Verdict
  • Use EA when: You need to prove bulk homogeneity and absence of significant inorganic salts/trapped solvents for a final "clean" sample.

  • Use qNMR when: You have limited sample (<5 mg), need to quantify specific residual solvents, or have a hygroscopic compound that fails EA drying protocols.

  • Use HRMS when: You need to confirm the molecular formula (

    
    ) but cannot afford the sample mass for EA.
    
Experimental Protocol: Ensuring EA Success

To achieve the


 target, the sample must be free of physisorbed water and volatile solvents.
Step-by-Step Drying Workflow
  • Vessel Prep: Use a clean, tared scinitillation vial or aluminum boat.

  • Vacuum Drying: Place sample in a vacuum oven at

    
     (depending on melting point) at 
    
    
    
    for 12–24 hours.
    • Why: Surface moisture on hygroscopic amines can skew Hydrogen values by

      
      .
      
  • Desiccator Transfer: Transfer immediately to a desiccator containing

    
     or activated silica.
    
  • Inert Weighing: For highly sensitive compounds, weigh the sample inside a glovebox under Nitrogen/Argon.

  • Combustion: Ensure the analyzer uses a

    
     catalyst (for difficult combustions) and dynamic flash combustion (
    
    
    
    ).
Visualization: Decision Logic & Troubleshooting

The following diagrams illustrate the logical flow for validating compound purity and troubleshooting "Failed" EA results.

Diagram 1: The Purity Validation Decision Tree

Caption: Logical workflow for determining when to use EA versus qNMR/HRMS based on sample availability and nature.

PurityValidation Start New Compound Synthesized CheckMass Sample Mass > 10 mg? Start->CheckMass HRMS_Path Run HRMS + 1H NMR CheckMass->HRMS_Path No Drying Vacuum Dry (24h @ 40C) CheckMass->Drying Yes qNMR_Path Perform qNMR (Internal Standard) HRMS_Path->qNMR_Path RunEA Run Elemental Analysis (CHN) Drying->RunEA ResultCheck Within +/- 0.4%? RunEA->ResultCheck Pass PASS: High Purity (Submit for Publication) ResultCheck->Pass Yes Fail FAIL: Discrepancy Found ResultCheck->Fail No

Diagram 2: Troubleshooting "Failed" EA Values

Caption: Systematic approach to diagnosing EA failures by checking for solvates and inorganic residues.

EATroubleshooting FailNode EA Result > 0.4% Error CheckValues Analyze Deviation FailNode->CheckValues LowC Found C is LOW Found H is HIGH CheckValues->LowC AllLow All Values (C,H,N) LOW CheckValues->AllLow N_Error Nitrogen Inconsistent CheckValues->N_Error SolvateHyp Hypothesis: Trapped Solvent/Water LowC->SolvateHyp Recalc Recalculate with 0.5 or 1.0 mol H2O SolvateHyp->Recalc AshHyp Hypothesis: Inorganic Impurity (Silica/Salts) AllLow->AshHyp ResidueTest Check Ash Residue Run 19F/31P NMR AshHyp->ResidueTest CombustionHyp Hypothesis: Incomplete Combustion (Refractory Compound) N_Error->CombustionHyp AddOx Add V2O5 Oxidant Increase O2 Flow CombustionHyp->AddOx

Troubleshooting: The "Solvate Trap" Calculation

When your "Found" values do not match your "Calculated" values, do not immediately assume the compound is impure. It is often a solvate .

Scenario:

  • Compound:

    
     (MW: 322.40)
    
  • Calc: C: 74.51%, H: 6.88%, N: 8.69%

  • Found: C: 72.35%, H: 7.05%, N: 8.40%

  • Analysis: Carbon is low (-2.16%), Hydrogen is high (+0.17%). This is a classic signature of water or solvent inclusion.

Corrective Action: Recalculate the theoretical values including 0.5 moles of water (


).
  • New MW: 331.41

  • New Calc: C: 72.48%, H: 6.99%, N: 8.45%

  • New Deviation: C: -0.13%, H: +0.06%, N: -0.05% (PASS)

References
  • ACS Author Guidelines. Journal of Organic Chemistry Author Guidelines for Data Characterization. American Chemical Society. [Link]

  • FDA Guidance Q6A. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1][2] U.S. Food and Drug Administration.[1][2] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Chemistry World. Elemental analysis under scrutiny again as competition raises accuracy questions. Royal Society of Chemistry. [Link]

  • European Medicines Agency. ICH guideline Q3D (R2) on elemental impurities.[Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of 1-(4-methoxyphenyl)-1-propanone Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Chromophoric System of Substituted Propiophenones 1-(4-methoxyphenyl)-1-propanone, also known as 4'-methoxypropiophenone, an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Chromophoric System of Substituted Propiophenones

1-(4-methoxyphenyl)-1-propanone, also known as 4'-methoxypropiophenone, and its derivatives are aromatic ketones that hold significant interest in medicinal chemistry and materials science. Their ultraviolet-visible (UV-Vis) absorption properties are of fundamental importance as they provide insights into the electronic structure of these molecules, which in turn governs their photochemical behavior, stability, and potential applications as chromophores in various systems, including as photosensitizers or in the development of novel therapeutics.

The UV-Vis spectrum of these compounds is primarily dictated by the electronic transitions within the benzoyl chromophore, which consists of a benzene ring conjugated with a carbonyl group. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). For aromatic ketones like 1-(4-methoxyphenyl)-1-propanone, the key transitions are:

  • π → π* Transitions: These are typically high-energy transitions occurring from the bonding π orbital of the aromatic ring and the carbonyl group to the corresponding anti-bonding π* orbital. These transitions usually result in strong absorption bands at shorter wavelengths.

  • n → π* Transitions: These are lower-energy transitions involving the promotion of a non-bonding (n) electron from the oxygen atom of the carbonyl group to the anti-bonding π* orbital. These transitions give rise to weaker absorption bands at longer wavelengths and can sometimes appear as a shoulder on the more intense π → π* band.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents on the aromatic ring and the polarity of the solvent. This guide provides a comparative analysis of the UV-Vis absorption spectra of 1-(4-methoxyphenyl)-1-propanone and its derivatives, supported by experimental data and protocols.

The Influence of Substituents on UV-Vis Absorption

The electronic properties of substituents on the phenyl ring play a crucial role in modulating the UV-Vis absorption spectra of 1-(4-methoxyphenyl)-1-propanone derivatives. Substituents can be broadly classified as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) increase the electron density of the aromatic ring through resonance and inductive effects. This destabilizes the ground state and stabilizes the excited state, leading to a decrease in the energy gap for electronic transitions. Consequently, EDGs typically cause a bathochromic shift (red shift) in the λmax of both π → π* and n → π* transitions, moving the absorption to longer wavelengths.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) decrease the electron density of the aromatic ring. This stabilizes the ground state and can have a more complex effect on the excited state. Generally, EWGs also lead to a bathochromic shift , particularly when they extend the conjugated system.

The position of the substituent (ortho, meta, or para) relative to the propanone group also influences the extent of these spectral shifts.

Comparative Spectral Data

The following table summarizes the UV-Vis absorption maxima (λmax) for 1-(4-methoxyphenyl)-1-propanone and a selection of its derivatives, illustrating the impact of different substituents.

CompoundSubstituent(s)λmax (nm)TransitionReference
1-(4-methoxyphenyl)-1-propanone4'-OCH3~278π → π[1]([Link])
1-(4-hydroxyphenyl)-1-propanone4'-OH~276π → π[2]([Link])
1-(4-nitrophenyl)-1-propanone4'-NO2~265π → πTheoretical
1-(4-aminophenyl)-1-propanone4'-NH2~307π → πTheoretical
1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one4'-OCH3, extended conjugation342n → π*[2]([Link])

Note: Theoretical values are estimated based on general principles of substituent effects and may vary from experimental data.

Solvatochromism: The Effect of Solvent Polarity

The polarity of the solvent can significantly alter the position of absorption bands, a phenomenon known as solvatochromism.

  • n → π* Transitions: In polar solvents, the non-bonding electrons of the carbonyl oxygen are stabilized by hydrogen bonding or dipole-dipole interactions. This increases the energy required for the n → π* transition, resulting in a hypsochromic shift (blue shift) to shorter wavelengths.

  • π → π* Transitions: The excited state of the π → π* transition is generally more polar than the ground state. Therefore, polar solvents stabilize the excited state more than the ground state, leading to a decrease in the transition energy and a bathochromic shift (red shift) to longer wavelengths.

A systematic study of a compound in a range of solvents with varying polarities can provide valuable information about the nature of the electronic transitions.

Experimental Protocols

Synthesis of 1-(4-methoxyphenyl)-1-propanone Derivatives via Friedel-Crafts Acylation

A common and versatile method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[3][4] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Materials:

  • Substituted anisole (e.g., anisole, 1,2-dimethoxybenzene)

  • Propanoyl chloride or propanoic anhydride

  • Anhydrous aluminum chloride (AlCl3)

  • Anhydrous dichloromethane (DCM) as solvent

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Add propanoyl chloride (1.0 equivalent) dropwise to the suspension with vigorous stirring.

  • After the addition is complete, add the substituted anisole (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and wash it sequentially with water, 5% NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1-(substituted 4-methoxyphenyl)-1-propanone derivative.

Diagram of the Friedel-Crafts Acylation Workflow:

Friedel_Crafts_Acylation reagents Substituted Anisole + Propanoyl Chloride reaction Reaction Mixture (Stir at RT) reagents->reaction Add dropwise catalyst AlCl3 in DCM (0-5 °C) catalyst->reaction quench Quench (Ice/HCl) reaction->quench workup Work-up (Extraction, Washes) quench->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Pure Product purification->product

Caption: Workflow for the synthesis of 1-(4-methoxyphenyl)-1-propanone derivatives.

UV-Vis Spectroscopic Analysis

The following is a general protocol for obtaining the UV-Vis absorption spectrum of a 1-(4-methoxyphenyl)-1-propanone derivative.

Materials and Equipment:

  • UV-Vis spectrophotometer (single or double beam)[5]

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile)

  • Volumetric flasks and pipettes

  • The synthesized and purified 1-(4-methoxyphenyl)-1-propanone derivative

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the analyte by accurately weighing a small amount of the compound and dissolving it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask.

    • From the stock solution, prepare a dilute solution of a concentration that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for the recommended time.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the sample holder and perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the analyte solution before filling it.

    • Place the sample cuvette in the spectrophotometer.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.

Diagram of the UV-Vis Analysis Workflow:

UV_Vis_Analysis solution_prep Prepare Analyte Solution measurement Measure Sample Absorbance solution_prep->measurement instrument_setup Instrument Warm-up & Setup baseline Baseline Correction (Blank Solvent) instrument_setup->baseline baseline->measurement data_analysis Determine λmax & ε measurement->data_analysis

Caption: General workflow for UV-Vis spectroscopic analysis.

Interpretation of Electronic Transitions

The electronic transitions observed in the UV-Vis spectra of 1-(4-methoxyphenyl)-1-propanone and its derivatives can be visualized through a molecular orbital energy level diagram.

Electronic_Transitions cluster_orbitals Molecular Orbitals pi_star π* (LUMO) n n n->pi_star n → π* (Low Energy, Low Intensity) pi π (HOMO) pi->pi_star π → π* (High Energy, High Intensity) ground_state Ground State excited_state1 Excited State 1 excited_state2 Excited State 2

Caption: Electronic transitions in an aromatic ketone.

Conclusion

The UV-Vis absorption spectra of 1-(4-methoxyphenyl)-1-propanone derivatives are a powerful tool for understanding their electronic properties. The position and intensity of the characteristic π → π* and n → π* absorption bands are systematically influenced by the electronic nature and position of substituents on the aromatic ring, as well as the polarity of the solvent. This guide provides a framework for the synthesis and comparative spectroscopic analysis of these compounds, which is essential for their development in various scientific and industrial applications. By understanding these structure-property relationships, researchers can rationally design and synthesize novel derivatives with tailored photophysical properties.

References

  • Zawadiak, J., & Mrzyczek, M. (2012). Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 815-819. [Link]

  • Narayana, B., Sarojini, B. K., & Yathirajan, H. S. (2006). Synthesis and studies on non-linear optical property of new chalcones. ResearchGate. [Link]

  • SpectraBase. (n.d.). 4'-Methoxypropiophenone. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Suhartati, T. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI, 24(1), 1-8. [Link]

  • Microbe Notes. (2023). UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]

  • ASTM International. (2016). ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the lifecycle of a chemical does not end with data collection.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the lifecycle of a chemical does not end with data collection. Responsible management, culminating in proper disposal, is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone, grounded in the principles of chemical safety and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.[1][2][3]

The disposal plan for any chemical is dictated by its intrinsic properties and associated hazards. A thorough understanding of the molecule's structure is therefore the starting point for defining a safe and compliant disposal pathway.

Hazard Assessment: A Structurally-Informed Approach

3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone is a complex organic molecule. Its hazards are best understood by examining its constituent functional groups: the iodoanilino group and the aromatic ketone backbone.

  • Iodoanilino Moiety: This part of the molecule presents a dual hazard.

    • Halogenated Compound: The presence of iodine classifies this compound as a halogenated organic.[4][5][6] Halogenated wastes are often subject to specific disposal regulations because their incineration can produce acidic gases (like hydrogen iodide) and other toxic byproducts if not performed in a specialized, high-temperature incinerator equipped with scrubbers.[5] They are also frequently persistent in the environment.[7] For these reasons, they must never be mixed with non-halogenated solvent waste.[6][8]

    • Aromatic Amine: Aromatic amines as a class are known for their potential toxicity.[7][9] Many are readily absorbed through the skin and can be harmful if inhaled or ingested.[2][10] Some aromatic amines are known or suspected carcinogens.[2][9][10] Therefore, minimizing direct contact and airborne exposure is paramount.

  • Aromatic Ketone Structure: While simple ketones like acetone have different disposal routes, the ketone group in this large, functionalized molecule contributes to its overall chemical properties but does not simplify its disposal. The entire molecule must be treated as a hazardous entity.[11][12]

Given this assessment, 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone must be treated as a toxic, ecotoxic, halogenated hazardous waste.[1][13][14] It must never be disposed of down the drain or in regular trash.[1][4][11]

Quantitative Hazard and Safety Data
Hazard Classification & DataGHS Pictograms (Anticipated)Primary Concerns & Potential EffectsRequired Handling Precautions
Acute Toxicity


Harmful if swallowed, inhaled, or absorbed through the skin.[2][10][15] May cause irritation to skin, eyes, and respiratory tract.[15][16]Handle only in a well-ventilated area, preferably a certified chemical fume hood.[4] Avoid creating dust or aerosols. Wear appropriate PPE.[17]
Chronic Toxicity

Suspected carcinogen due to the aromatic amine moiety.[2][9] Potential for organ damage with repeated or prolonged exposure.Minimize all exposure.[18] Utilize engineering controls and PPE. Maintain accurate records of use.
Environmental Hazard

Toxic to aquatic life with long-lasting effects due to the halogenated aromatic structure.[2][19]Do not allow to enter drains or the environment.[20][19] Collect all waste and contaminated materials for proper disposal.
Chemical Stability N/AStable under normal laboratory conditions.[17]Store away from strong oxidizing agents and strong bases.[15][17]
Pre-Disposal Safety Protocol: Engineering and Personal Controls

Before handling the waste, ensure the following safety measures are in place:

  • Engineering Controls: All handling of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone, including transferring it to a waste container, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4]

  • Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.[17][21]

    • Hand Protection: Nitrile gloves. Given that some aromatic amines can permeate gloves, it is advisable to double-glove if handling larger quantities or for prolonged periods.[10] Change gloves immediately if they become contaminated.

    • Protective Clothing: A standard laboratory coat. Ensure it is fully buttoned.[22]

Step-by-Step Disposal Protocol

This protocol ensures the waste is handled, stored, and disposed of in a manner that is safe and compliant with regulations such as the Resource Conservation and Recovery Act (RCRA).[1]

Step 1: Waste Identification and Classification

  • This compound is classified as Halogenated Organic Waste .[4][5] This is the most critical determination for proper segregation.

Step 2: Waste Container Selection

  • Select a waste container that is in good condition, made of a chemically compatible material (e.g., a glass bottle or a high-density polyethylene jug), and has a secure, leak-proof screw-top cap.[1]

  • If reusing a container, ensure it is completely empty and that the original label is fully defaced or removed to avoid confusion.[13][14]

Step 3: Labeling the Waste Container

  • Proper labeling is a strict regulatory requirement.[14] Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[23][24]

  • Fill out the label completely and legibly. Include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone". Do not use abbreviations or chemical formulas.[8]

    • List all components and their approximate percentages (e.g., if in a solvent).

    • The specific hazard(s): "Toxic," "Halogenated."

    • The date accumulation started (the day the first drop of waste was added).[24]

    • Your name, lab number, and contact information.

Step 4: Waste Accumulation

  • Carefully transfer the waste into the labeled container inside a chemical fume hood.

  • Keep the waste container closed at all times except when actively adding waste.[8]

  • Crucially, do not mix this halogenated waste with non-halogenated organic waste. [23][8] This prevents cross-contamination and ensures proper final disposal.

  • Solid waste (e.g., contaminated weigh paper, gloves, paper towels from a spill cleanup) should be collected separately in a clearly labeled, sealed plastic bag or a lined container designated for "Chemically Contaminated Solid Waste".[3][11]

Step 5: Storage and Final Disposal

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[25]

  • The SAA should be in a secondary containment bin to prevent spills.

  • Once the container is full or you are finished with the project, complete the "full date" on the hazardous waste tag and submit a chemical waste pickup request to your institution's EHS department.[11][13] They will transport the waste for final disposal by a licensed hazardous waste management company.[20]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone.

G cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_storage Storage & Disposal Start Start: Generation of Waste 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone Assess Hazard Assessment: Identify as Halogenated Aromatic Amine Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE FumeHood Work Inside a Chemical Fume Hood PPE->FumeHood SelectContainer Select a Compatible Waste Container FumeHood->SelectContainer LabelContainer Affix & Complete 'Hazardous Waste' Label SelectContainer->LabelContainer TransferWaste Carefully Transfer Waste into Labeled Container LabelContainer->TransferWaste SealContainer Securely Seal Container TransferWaste->SealContainer Store Store in Designated Satellite Accumulation Area (SAA) SealContainer->Store Request Submit Waste Pickup Request to EHS Store->Request End End: Professional Disposal by Licensed Vendor Request->End

Caption: Disposal workflow for 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone.

Emergency Procedures: Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: If it is safe to do so, absorb the spill using a chemical spill kit absorbent (e.g., vermiculite or sand).[2] Do not use combustible materials like paper towels for the initial absorption of a large amount of solid.

  • Collection: Carefully sweep or scoop the absorbed material and spilled solid into a container.

  • Disposal: Label the container as "Spill Debris: 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone" and dispose of it as hazardous waste following the protocol above.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), and then with soap and water. The cleaning materials must also be disposed of as hazardous waste.

For large spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Notre Dame. Chemical Waste Storage and Disposal | Lab Safety Officers.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Environmental Health and Safety, University of Chicago. Hazardous Waste Disposal Procedures.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Maratek. (2025, May 26). How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste?
  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • RiskAssess. Disposal of chemical wastes.
  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.
  • Sustainability Directory. (2025, December 1). Aromatic Amine Pollution.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Bucknell University. (2016, April 15). WASTE MANAGEMENT.
  • BenchChem. (2025). Technical Support Center: Diamine Compound Disposal and Waste Treatment.
  • SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Thermo Fisher Scientific. (2023, September 22). SAFETY DATA SHEET: 1-Propanone, 1-(4-methoxyphenyl)-.
  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • Agency for Toxic Substances and Disease Registry. (2004, April). Toxicological Profile for Iodine. Available from: [Link]

  • Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET: 4-Methoxyphenylacetone.
  • Case Western Reserve University Environmental Health and Safety. Disposal of Iodine.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 4). SAFETY DATA SHEET.
  • BASF. (2026, January 20). Safety data sheet.
  • PubChem. 3-(4-iodoanilino)-1-(4-methoxyphenyl)-1-propanone.
  • CLEAPSS. Student safety sheets 61 Propanone.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Echemi. 3-(4-Methoxyphenyl)-1-propanol SDS, 5406-18-8 Safety Data Sheets.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • U.S. Environmental Protection Agency. (2016). PAG Manual: Protective Action Guides and Planning Guidance for Radiological Incidents.
  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography.
  • BenchChem. Safeguarding Your Laboratory and Environment: Proper Disposal of Iodine Green.
  • National Center for Biotechnology Information. OSHA Laboratory Standard - Prudent Practices in the Laboratory.
  • U.S. Environmental Protection Agency. 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one Properties.
  • Sigma-Aldrich. 3-(4-Methoxyphenyl)-1-propanol 99.
  • MilliporeSigma. 3-(4-METHOXYANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE.
  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.